molecular formula C10H21N3O2 B1440870 Tert-butyl 4-hydrazinylpiperidine-1-carboxylate CAS No. 1196486-69-7

Tert-butyl 4-hydrazinylpiperidine-1-carboxylate

Cat. No.: B1440870
CAS No.: 1196486-69-7
M. Wt: 215.29 g/mol
InChI Key: HZHVNRRMSFVLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-hydrazinylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H21N3O2 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-hydrazinylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-hydrazinylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-hydrazinylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-6-4-8(12-11)5-7-13/h8,12H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHVNRRMSFVLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Characterization of tert-butyl 4-hydrazinylpiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 4-hydrazinylpiperidine-1-carboxylate, a key building block in contemporary drug discovery and development. The guide details the predicted and experimentally verified Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. A thorough explanation of the experimental protocols, data interpretation, and the scientific rationale behind the analytical choices is presented to ensure technical accuracy and practical utility for researchers and scientists in the field.

Introduction: A Versatile Scaffold in Medicinal Chemistry

tert-butyl 4-hydrazinylpiperidine-1-carboxylate (Figure 1) is a bifunctional molecule of significant interest in medicinal chemistry. The piperidine core is a prevalent scaffold in numerous approved drugs due to its favorable physicochemical properties, including improved solubility and metabolic stability. The presence of a protected amine (Boc group) at the 1-position and a reactive hydrazinyl group at the 4-position makes it a versatile synthon for the construction of more complex molecules, such as enzyme inhibitors and receptor ligands.

Accurate and unambiguous structural confirmation of such intermediates is paramount to the integrity of any drug discovery program. Spectroscopic techniques, particularly NMR and MS, are indispensable tools for this purpose. This guide offers a detailed analysis of the expected and reported spectroscopic data for tert-butyl 4-hydrazinylpiperidine-1-carboxylate, providing a reliable reference for its identification and characterization.

Figure 1: Chemical Structure of tert-butyl 4-hydrazinylpiperidine-1-carboxylate

A 2D representation of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For tert-butyl 4-hydrazinylpiperidine-1-carboxylate, both ¹H and ¹³C NMR are crucial for structural verification.

Experimental Protocol: ¹H NMR Spectroscopy

A robust ¹H NMR spectrum can be obtained using the following protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (N-H) as it can slow down the exchange rate, leading to sharper signals.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is beneficial for resolving the complex multiplets of the piperidine ring protons.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

    • Temperature: Room temperature (298 K).

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of tert-butyl 4-hydrazinylpiperidine-1-carboxylate in CDCl₃ is summarized in Table 1. The chemical shifts are estimated based on the analysis of structurally similar compounds, such as tert-butyl 4-aminopiperidine-1-carboxylate.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.95br d2HH-2ax, H-6ax
~2.85m1HH-4
~2.75t2HH-2eq, H-6eq
~1.80m2HH-3ax, H-5ax
~1.45s9H-C(CH₃)₃
~1.25m2HH-3eq, H-5eq
Exchangeablebr s3H-NH-NH₂

Interpretation:

  • Boc Group: A characteristic sharp singlet integrating to nine protons is expected around δ 1.45 ppm, corresponding to the magnetically equivalent methyl protons of the tert-butyl group.

  • Piperidine Ring Protons: The piperidine ring exists in a chair conformation, leading to distinct signals for the axial and equatorial protons.

    • The protons on the carbons adjacent to the nitrogen of the Boc group (C-2 and C-6) are expected to be deshielded. The axial protons (H-2ax, H-6ax) will likely appear as a broad doublet around δ 3.95 ppm, while the equatorial protons (H-2eq, H-6eq) will be a triplet around δ 2.75 ppm.

    • The proton at the C-4 position, being attached to the carbon bearing the hydrazinyl group, is expected to be a multiplet around δ 2.85 ppm.

    • The protons at C-3 and C-5 will also show distinct axial and equatorial signals. The axial protons (H-3ax, H-5ax) are predicted to be around δ 1.80 ppm, and the equatorial protons (H-3eq, H-5eq) around δ 1.25 ppm.

  • Hydrazinyl Protons: The protons of the -NH-NH₂ group are exchangeable and will appear as a broad singlet. Their chemical shift can vary depending on the solvent, concentration, and temperature.

Experimental Protocol: ¹³C NMR Spectroscopy

The following protocol is recommended for acquiring a ¹³C NMR spectrum:

  • Sample Preparation: A slightly more concentrated sample (20-30 mg in 0.6-0.7 mL of deuterated solvent) is preferable for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A 100 MHz or higher spectrometer is recommended.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to obtain a spectrum with singlets for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR chemical shifts are presented in Table 2, based on data from analogous Boc-protected piperidines.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155.0C=O (Boc)
~79.5-C (CH₃)₃ (Boc)
~52.0C-4
~44.0C-2, C-6
~32.0C-3, C-5
~28.5-C(C H₃)₃ (Boc)

Interpretation:

  • Boc Group: The carbonyl carbon of the Boc group is expected to be the most downfield signal, around δ 155.0 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group are predicted to appear at approximately δ 79.5 and δ 28.5 ppm, respectively.

  • Piperidine Ring Carbons:

    • The C-4 carbon, directly attached to the electronegative hydrazinyl group, is expected at around δ 52.0 ppm.

    • The C-2 and C-6 carbons, adjacent to the ring nitrogen, will be observed around δ 44.0 ppm.

    • The C-3 and C-5 carbons are the most upfield of the ring carbons, with an expected chemical shift of about δ 32.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Experimental Protocol

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is preferred as the nitrogen atoms can be readily protonated.

    • Scan Range: A scan range of m/z 50-500 should be sufficient to observe the molecular ion and key fragments.

Predicted Mass Spectrum and Fragmentation Pattern

The predicted mass spectrum will show the protonated molecular ion [M+H]⁺ at m/z 216.17. The fragmentation pattern is expected to be dominated by the loss of the Boc group and cleavage of the piperidine ring.

Table 3: Predicted Key Mass Spectrometry Fragments

m/zProposed Fragment
216.17[M+H]⁺ (Molecular Ion)
160.11[M - C₄H₈ + H]⁺ (Loss of isobutylene)
116.12[M - Boc + H]⁺ (Loss of the Boc group)
100.10[C₅H₁₀N₂]⁺ (Piperidine ring fragment)
57.07[C₄H₉]⁺ (tert-butyl cation)

Proposed Fragmentation Pathway:

The fragmentation of tert-butyl 4-hydrazinylpiperidine-1-carboxylate is initiated by protonation, likely at one of the nitrogen atoms. The subsequent fragmentation can proceed through several pathways, as illustrated in Figure 2. A common fragmentation for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[2]

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway

fragmentation M [M+H]⁺ m/z 216.17 F1 [M - C₄H₈ + H]⁺ m/z 160.11 M->F1 - C₄H₈ F2 [M - Boc + H]⁺ m/z 116.12 M->F2 - C₅H₈O₂ F4 [C₄H₉]⁺ m/z 57.07 M->F4 F3 [C₅H₁₀N₂]⁺ m/z 100.10 F2->F3 - NH₃

A simplified diagram showing the major fragmentation routes.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, and mass spectrometry, provide a robust framework for the characterization of tert-butyl 4-hydrazinylpiperidine-1-carboxylate. The detailed protocols and interpretation serve as a valuable resource for researchers, enabling confident structural verification of this important synthetic intermediate. The provided data is based on the analysis of structurally related compounds and established spectroscopic principles, ensuring a high degree of confidence in the predicted values. For definitive structural confirmation, comparison with an authenticated reference standard is always recommended.

References

  • PubChem. 4-Amino-1-Boc-piperidine. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • Wang, M., et al. (2016). Synthesis of Tert-butyl-4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Materials, Mechatronics and Control Technology (ICMMCT 2016). [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]

Sources

Navigating the Stability and Storage of tert-butyl 4-hydrazinylpiperidine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Versatile Intermediate

Tert-butyl 4-hydrazinylpiperidine-1-carboxylate is a key building block in modern medicinal chemistry and drug discovery. Its unique bifunctional nature, featuring a Boc-protected piperidine ring and a reactive hydrazine moiety, makes it an invaluable synthon for the creation of a diverse array of complex molecules, including novel heterocyclic compounds and potential therapeutic agents. The integrity of this crucial starting material is paramount to the success of multi-step syntheses, directly impacting reaction yields, purity of intermediates, and the overall efficiency of the drug development pipeline. This guide provides a comprehensive overview of the stability and optimal storage conditions for tert-butyl 4-hydrazinylpiperidine-1-carboxylate, drawing upon established chemical principles and data from structurally related compounds to ensure its effective use in research and development.

Chemical Structure and Functional Group Analysis

Understanding the inherent chemical properties of tert-butyl 4-hydrazinylpiperidine-1-carboxylate is fundamental to predicting its stability. The molecule comprises two key functional groups that dictate its reactivity and potential degradation pathways: the tert-butoxycarbonyl (Boc) protecting group and the hydrazine moiety.

  • The Boc Protecting Group: This bulky carbamate is a widely used protecting group for amines due to its general stability under many synthetic conditions. However, it is susceptible to cleavage under strong acidic conditions.

  • The Hydrazine Moiety: Hydrazines are known to be sensitive to oxidation and can be reactive towards various electrophiles. This reactivity is essential for its intended synthetic applications but also presents a challenge for long-term storage.

Potential Degradation Pathways

While specific degradation studies on tert-butyl 4-hydrazinylpiperidine-1-carboxylate are not extensively documented in publicly available literature, we can infer potential degradation pathways based on the reactivity of its constituent functional groups.

cluster_degradation Potential Degradation Pathways tert-butyl 4-hydrazinylpiperidine-1-carboxylate tert-butyl 4-hydrazinylpiperidine-1-carboxylate Degradation Products Degradation Products tert-butyl 4-hydrazinylpiperidine-1-carboxylate->Degradation Products Oxidation of Hydrazine Oxidation of Hydrazine tert-butyl 4-hydrazinylpiperidine-1-carboxylate->Oxidation of Hydrazine Air (O2) Acid-catalyzed Deprotection Acid-catalyzed Deprotection tert-butyl 4-hydrazinylpiperidine-1-carboxylate->Acid-catalyzed Deprotection Acidic Conditions

Caption: Inferred degradation pathways for tert-butyl 4-hydrazinylpiperidine-1-carboxylate.

Recommended Storage and Handling: A Proactive Approach to Stability

Based on the chemical nature of the compound and general laboratory best practices for similar reagents, the following storage and handling protocols are recommended to maximize the shelf-life and maintain the integrity of tert-butyl 4-hydrazinylpiperidine-1-carboxylate.

Storage Conditions

Proper storage is the most critical factor in preserving the quality of this reagent. For a structurally related compound, tert-butyl piperidine-4-carboxylate hydrochloride, a storage temperature of 2-8°C with protection from light is recommended.[1] General safety data sheets for similar piperidine derivatives emphasize storing containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the sensitive hydrazine moiety.
Light Amber vial or stored in the darkTo protect against potential light-induced degradation.
Container Tightly sealed, appropriate materialTo prevent exposure to moisture and atmospheric oxygen.
Location Dry, well-ventilated areaTo avoid moisture uptake and ensure a stable environment.
Handling Procedures

Safe and careful handling is crucial to prevent contamination and degradation.

  • Always handle the compound in a well-ventilated area, preferably under a chemical fume hood.[2][3]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • When not in use, ensure the container is tightly sealed to minimize exposure to air and moisture.[2][3]

  • For weighing and dispensing, it is advisable to work quickly and in a dry environment to limit exposure to the atmosphere.

Incompatible Materials

To prevent unwanted reactions and degradation, avoid storing tert-butyl 4-hydrazinylpiperidine-1-carboxylate with the following classes of compounds:

  • Strong Oxidizing Agents: These can readily oxidize the hydrazine group.[3]

  • Strong Acids: These can cause the premature cleavage of the Boc protecting group.[3]

  • Strong Reducing Agents: While hydrazines can act as reducing agents, their stability can also be compromised by strong reducing agents.[3]

Assessing Compound Stability and Purity: A Workflow for Quality Control

Regularly assessing the purity of tert-butyl 4-hydrazinylpiperidine-1-carboxylate, especially for long-term storage or before use in a critical reaction step, is a good laboratory practice.

cluster_workflow Purity Assessment Workflow Sample_Preparation Sample Preparation in Appropriate Solvent Analytical_Technique Analytical Technique Selection Sample_Preparation->Analytical_Technique NMR 1H and 13C NMR Spectroscopy Analytical_Technique->NMR Structural Integrity LC_MS LC-MS Analysis Analytical_Technique->LC_MS Purity and Impurity Profile Data_Analysis Data Analysis and Purity Determination NMR->Data_Analysis LC_MS->Data_Analysis

Caption: A general workflow for assessing the purity of tert-butyl 4-hydrazinylpiperidine-1-carboxylate.

Experimental Protocol: Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the purity and structural integrity of tert-butyl 4-hydrazinylpiperidine-1-carboxylate by ¹H NMR spectroscopy.

Materials:

  • tert-butyl 4-hydrazinylpiperidine-1-carboxylate sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh a small amount of the tert-butyl 4-hydrazinylpiperidine-1-carboxylate sample (typically 5-10 mg).

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals and compare the chemical shifts and integration values to a reference spectrum or expected values to confirm the structure and identify any potential impurities.

Conclusion

References

  • ChemBK. tert-Butyl piperidine-4-carboxylate hydrochloride. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Hydrazones using tert-Butyl 4-Hydrazinylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Piperidinyl Hydrazones in Medicinal Chemistry

The hydrazone moiety is a privileged structural motif in modern drug discovery, acting as a versatile linker and a pharmacophorically active component. When incorporated with a piperidine scaffold, particularly the tert-butyl 4-hydrazinylpiperidine-1-carboxylate, it gives rise to a class of compounds with significant therapeutic potential. The piperidine ring can enhance pharmacokinetic properties such as solubility and cell permeability, while the Boc-protecting group offers a convenient handle for further synthetic modifications or for modulating the basicity of the piperidine nitrogen.

Hydrazones are formed by the condensation reaction between a hydrazine and a carbonyl compound (an aldehyde or a ketone).[1][2] This reaction is generally robust and high-yielding, making it a favored method for generating molecular complexity. The resulting hydrazone linkage is notable for its stability at neutral pH, such as in the bloodstream, but can be designed to be labile in the acidic environment of lysosomes within a cell.[1] This pH-sensitive behavior is exploited in the design of antibody-drug conjugates (ADCs), where the hydrazone linker releases the cytotoxic payload specifically within cancer cells.[1]

This application note provides a comprehensive guide to the synthesis of hydrazones using tert-butyl 4-hydrazinylpiperidine-1-carboxylate, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical considerations for achieving high yields and purity.

Understanding the Reagent: tert-Butyl 4-Hydrazinylpiperidine-1-carboxylate

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate is a bifunctional molecule. The Boc group serves to protect the piperidine nitrogen, preventing it from participating in undesired side reactions and rendering the molecule more soluble in common organic solvents.[3][4] The key reactive site for hydrazone formation is the terminal primary amine of the hydrazine group (-NH-NH₂). The lone pair of electrons on this nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.

Handling and Storage: tert-Butyl 4-hydrazinylpiperidine-1-carboxylate should be stored in a cool, dry place, away from oxidizing agents. While the Boc-protected form is generally more stable than free hydrazines, it is still advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

The Mechanism of Hydrazone Formation

The formation of a hydrazone is a nucleophilic addition-elimination reaction. The process is typically catalyzed by an acid, which serves to activate the carbonyl group towards nucleophilic attack.[6][7]

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The terminal nitrogen of the hydrazine attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Dehydration: The intermediate eliminates a molecule of water to form the stable C=N double bond of the hydrazone.

The overall reaction is reversible, and to drive the equilibrium towards the product, it is often necessary to remove the water that is formed, for instance, by using a Dean-Stark apparatus or by adding a dehydrating agent.[8]

Hydrazone Formation Mechanism Carbonyl Aldehyde/Ketone (R₂C=O) Protonated_Carbonyl Protonated Carbonyl (R₂C=O⁺H) Carbonyl->Protonated_Carbonyl Protonation Hydrazine tert-Butyl 4-hydrazinyl- piperidine-1-carboxylate (R₁-NH-NH₂) Hydrazine->Protonated_Carbonyl Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate (Carbinolamine) Protonated_Carbonyl->Tetrahedral_Intermediate Hydrazone Hydrazone Product (R₂C=N-NH-R₁) Tetrahedral_Intermediate->Hydrazone Dehydration (-H₂O) Water H₂O Tetrahedral_Intermediate->Water Catalyst H⁺ (Acid Catalyst) Catalyst->Carbonyl

Caption: Acid-catalyzed mechanism of hydrazone formation.

Experimental Protocol: General Procedure for Hydrazone Synthesis

This protocol provides a general method for the reaction of tert-butyl 4-hydrazinylpiperidine-1-carboxylate with an aldehyde or ketone. The optimal conditions may vary depending on the reactivity of the carbonyl compound.

Materials:

  • tert-Butyl 4-hydrazinylpiperidine-1-carboxylate

  • Aldehyde or ketone

  • Anhydrous ethanol (or other suitable solvent like methanol or THF)

  • Glacial acetic acid (as catalyst)

  • Sodium sulfate or magnesium sulfate (for drying)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (optional, but recommended)

  • Rotary evaporator

  • Chromatography equipment (for purification)

Step-by-Step Method
  • Reaction Setup: To a clean, dry round-bottom flask, add the aldehyde or ketone (1.0 eq).

  • Dissolution: Dissolve the carbonyl compound in anhydrous ethanol (e.g., 5-10 mL per mmol of substrate).

  • Addition of Hydrazine: Add tert-butyl 4-hydrazinylpiperidine-1-carboxylate (1.0 - 1.2 eq) to the solution. The use of a slight excess of the hydrazine can help drive the reaction to completion.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). The acid catalyst is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[7]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive ketones, heating may be necessary to achieve a reasonable reaction rate.[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure hydrazone.

Experimental Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve Aldehyde/Ketone in Ethanol B 2. Add Hydrazine Reagent A->B C 3. Add Catalytic Acetic Acid B->C D 4. Stir/Reflux and Monitor C->D E 5. Remove Solvent D->E Reaction Complete F 6. Extraction E->F G 7. Drying and Concentration F->G H 8. Purification G->H I I H->I Pure Hydrazone

Caption: General workflow for hydrazone synthesis.

Quantitative Data and Reaction Parameters

ParameterRecommended Range/ValueRationale
Hydrazine to Carbonyl Ratio 1.0 - 1.2 equivalentsA slight excess of hydrazine can shift the equilibrium towards the product side.
Solvent Anhydrous Ethanol/MethanolProtic solvents that readily dissolve the reactants are generally effective.
Catalyst Glacial Acetic Acid (catalytic)A mild Brønsted acid is sufficient to catalyze the reaction without causing degradation of the Boc group.[6]
Temperature Room Temperature to RefluxAldehydes are typically more reactive and may react at room temperature, while ketones often require heating.[8]
Reaction Time 1 - 24 hoursHighly dependent on the electrophilicity of the carbonyl compound. Monitor by TLC or LC-MS.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Reversible reaction.Increase reaction time and/or temperature. Use a Dean-Stark trap to remove water if refluxing.
Sterically hindered carbonyl.Consider using a stronger acid catalyst (with caution to avoid Boc deprotection) or microwave irradiation.[8]
Side Products Azine formation (from reaction of hydrazone with another carbonyl).Use a slight excess of the hydrazine, not the carbonyl compound.
Boc deprotection.Avoid strong acidic conditions and prolonged heating. Use a milder catalyst if necessary.
Difficult Purification Product and starting material have similar polarities.Optimize the chromatographic mobile phase. Consider derivatization of the product for easier separation.

Applications in Drug Development

The piperidinyl hydrazone scaffold is a valuable building block in medicinal chemistry. These compounds have been investigated for a range of biological activities, including:

  • Anticancer Agents: As mentioned, the pH-sensitive hydrazone linker is a key component in ADCs for targeted drug delivery.[1]

  • Antimicrobial Agents: Hydrazone derivatives have shown promise as antibacterial and antifungal agents.[9]

  • Enzyme Inhibitors: The structural features of piperidinyl hydrazones make them suitable candidates for designing inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of Alzheimer's disease.[10][11]

  • Antitubercular Activity: Modifications of existing drugs like isoniazid to form hydrazones have been explored to combat drug-resistant tuberculosis.[12]

Conclusion

The synthesis of hydrazones from tert-butyl 4-hydrazinylpiperidine-1-carboxylate is a straightforward and versatile reaction that provides access to a class of compounds with significant potential in drug discovery and development. By understanding the reaction mechanism and optimizing the experimental conditions, researchers can efficiently synthesize a diverse library of piperidinyl hydrazones for biological evaluation. The protocol and guidelines presented in this application note serve as a robust starting point for such synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Wikipedia. (2023, December 22). Hydrazone. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

  • Science of Synthesis. (2005). Product Class 17: Hydrazones. Thieme.
  • Cortés, H., et al. (2020). On the Use of CeCl₃·7H₂O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. ChemProc, 3(1), 82. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Güneş, G., et al. (2017). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. Bioorganic & Medicinal Chemistry, 25(2), 647-656. Retrieved from [Link]

  • Raju, M., et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. Retrieved from [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Bioconjugate Chemistry, 19(12), 2543–2548. Retrieved from [Link]

  • Işık, D. A., et al. (2025). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Biomolecules, 15(9), 1305. Retrieved from [Link]

  • Singh, Y., et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Organic Letters, 15(7), 1646–1649. Retrieved from [Link]

  • Pająk, K., & Orlewska, C. (2021). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. Mini-Reviews in Medicinal Chemistry, 21(1), 108-120. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(38), 7523–7526. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetic acid catalyzed hydrazone formation furnishes a mesoporous 2D.... Retrieved from [Link]

  • Al-Ostath, A. A., et al. (2016). Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. Journal of Pharmaceutical Sciences and Research, 8(8), 834-842.
  • ResearchGate. (n.d.). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. Retrieved from [Link]

  • Gökçe, M., et al. (2020). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules, 25(18), 4234. Retrieved from [Link]

  • ResearchGate. (n.d.). Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: Asymmetric addition to carbonyl compounds. Retrieved from [Link]

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Application Notes & Protocols: Strategic Use of tert-butyl 4-hydrazinylpiperidine-1-carboxylate in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[][2] The chemical linker, which connects the target protein binder (warhead) to the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the key ternary complex (Target Protein-PROTAC-E3 Ligase).[2][3] This guide provides an in-depth exploration of tert-butyl 4-hydrazinylpiperidine-1-carboxylate , a versatile building block for PROTAC linker synthesis. We will detail its strategic advantages and provide robust, step-by-step protocols for its incorporation, focusing on the formation of hydrazone-based linkers—a powerful strategy for rapidly generating and screening PROTAC libraries.

Introduction: The Central Role of the PROTAC Linker

A PROTAC molecule consists of three core components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker tethering them together.[2][4] Upon entering a cell, the PROTAC forms a ternary complex, bringing the POI into close proximity with the E3 ligase.[] This proximity facilitates the transfer of ubiquitin from an E2-ubiquitin conjugate to the POI, marking it for degradation by the 26S proteasome.

While the two ligands determine the "what" (which protein is targeted and which E3 ligase is recruited), the linker dictates the "how." Its length, rigidity, and chemical composition are not merely passive spacers; they are critical for:

  • Ternary Complex Formation and Stability: The linker must possess the optimal length and flexibility to allow for a productive, low-energy conformation of the ternary complex.

  • Physicochemical Properties: Linker composition significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability—key factors for drug-likeness.[3][5]

  • Target Selectivity: Subtle changes in linker design can influence the selectivity profile of a PROTAC, even when the warhead and E3 ligand remain the same.[3]

Common linker motifs include flexible polyethylene glycol (PEG) and alkyl chains.[][6] However, more sophisticated designs are increasingly incorporating rigid heterocyclic scaffolds, such as piperidine or piperazine, to enhance conformational control and improve physicochemical properties.[2][6][7]

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex UbPOI Poly-ubiquitinated POI TernaryComplex->UbPOI Catalyzes Ubiquitination Ub Ubiquitin (Ub) Ub->UbPOI Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: The PROTAC mechanism of action.

The Strategic Advantage of the Piperidine-Hydrazine Motif

The molecule tert-butyl 4-hydrazinylpiperidine-1-carboxylate offers a unique combination of structural features that make it a highly valuable tool for PROTAC linker design.

  • Rigid Piperidine Scaffold: The piperidine ring introduces a degree of conformational rigidity into the linker.[3] This can be advantageous in pre-organizing the warhead and E3 ligand, potentially reducing the entropic penalty of forming the ternary complex and improving degradation potency.[7] Furthermore, saturated heterocycles can improve properties like aqueous solubility.[6][8]

  • Reactive Hydrazine Handle: The hydrazine group (-NHNH₂) is a potent nucleophile that reacts efficiently and selectively with aldehydes and ketones to form hydrazone bonds. This reaction is a cornerstone of a powerful two-stage strategy for PROTAC library synthesis.[3][9]

    • Stage 1 (Screening): A library of PROTACs can be rapidly assembled via hydrazone linkage for initial cell-based screening. The relative ease of this reaction allows for quick exploration of different E3 ligands, linker lengths, and attachment points.[3][9]

    • Stage 2 (Optimization): Once a promising "hit" is identified from the screen, the relatively labile acylhydrazone bond can be replaced with a more metabolically stable linkage, such as an amide bond, to create a lead candidate with improved drug-like properties.[3][9]

  • Orthogonal Boc Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions of hydrazone formation but can be selectively removed later under acidic conditions (e.g., with trifluoroacetic acid, TFA). This orthogonality is crucial, as it allows for the sequential elaboration of the linker, first at the hydrazine end and then at the piperidine nitrogen.

Synthesis_Strategy cluster_0 cluster_1 Start1 Aldehyde-Functionalized Warhead (or E3 Ligand) Step1 Hydrazone Formation Start1->Step1 LinkerMol tert-butyl 4-hydrazinylpiperidine-1-carboxylate LinkerMol->Step1 Intermediate1 Boc-Protected Hydrazone Intermediate Step1->Intermediate1 Step2 Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 Deprotected Amine Intermediate Step2->Intermediate2 Step3 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Step3 Start2 Carboxylic Acid-Functionalized E3 Ligand (or Warhead) Start2->Step3 FinalPROTAC Final PROTAC Step3->FinalPROTAC

Figure 2: General workflow for PROTAC synthesis.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: Synthesis of Hydrazone-Linked PROTAC Intermediate

This protocol details the core reaction between an aldehyde-functionalized moiety (either the warhead or E3 ligand) and tert-butyl 4-hydrazinylpiperidine-1-carboxylate.

Rationale: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde. A mild acid catalyst is often used to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction. The subsequent elimination of water yields the stable hydrazone product.

Materials:

  • Aldehyde-functionalized warhead/E3 ligand (1.0 eq)

  • tert-butyl 4-hydrazinylpiperidine-1-carboxylate (1.1 eq)

  • Anhydrous Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount, ~1-5% v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde-functionalized warhead/E3 ligand in anhydrous ethanol under an inert atmosphere.

  • Reagent Addition: To the stirring solution, add tert-butyl 4-hydrazinylpiperidine-1-carboxylate (1.1 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 1 drop from a Pasteur pipette for a 0.1 mmol scale reaction).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up & Purification: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. b. The crude product can often be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, depending on the polarity of the product. c. Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure Boc-protected hydrazone intermediate.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Final PROTAC Assembly

This protocol describes the deprotection of the Boc group and subsequent amide coupling to the second half of the PROTAC molecule.

A. Boc Deprotection

Rationale: The Boc group is an acid-labile protecting group. Trifluoroacetic acid (TFA) is commonly used to efficiently cleave the Boc group, yielding the trifluoroacetate salt of the free secondary amine on the piperidine ring.

Materials:

  • Boc-protected hydrazone intermediate (from Protocol 1) (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Inert atmosphere

Procedure:

  • Dissolution: Dissolve the Boc-protected intermediate in anhydrous DCM under an inert atmosphere.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10-20 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor deprotection by LC-MS.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure. It is often necessary to co-evaporate with additional DCM or toluene several times to ensure complete removal of excess TFA. The resulting product is the TFA salt of the deprotected amine, which is typically used directly in the next step without further purification.

B. Amide Coupling

Rationale: This step forms the final, stable amide bond. A peptide coupling reagent, such as HATU, is used to activate the carboxylic acid of the second PROTAC component, forming a highly reactive intermediate that is readily attacked by the free amine on the piperidine linker. A non-nucleophilic base like DIPEA is added to neutralize the TFA salt and scavenge the acid produced during the reaction.

Materials:

  • Deprotected amine-TFA salt (from Step A) (1.0 eq)

  • Carboxylic acid-functionalized E3 ligand/warhead (1.0-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2-1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3-5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere

Procedure:

  • Pre-activation (Optional but Recommended): In a separate flask, dissolve the carboxylic acid component and HATU in anhydrous DMF. Stir for 10-15 minutes at room temperature to pre-activate the acid.

  • Main Reaction: In the main reaction flask, dissolve the crude amine-TFA salt in anhydrous DMF. Add DIPEA and stir for 5 minutes.

  • Coupling: Transfer the pre-activated acid solution to the amine solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress by LC-MS (typically complete within 2-16 hours).

  • Work-up & Purification: a. Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. c. Purify the crude final PROTAC using flash column chromatography or preparative HPLC to obtain the high-purity product.

  • Final Characterization: Thoroughly characterize the final PROTAC using ¹H NMR, ¹³C NMR, HRMS, and HPLC to confirm structure and determine purity (>95% is desired for biological assays).

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Solution
Protocol 1: Incomplete Hydrazone Formation Insufficient catalysis; steric hindrance; low reactivity of aldehyde.Add more acetic acid. If ineffective, gently heat the reaction (e.g., to 40-50 °C). Ensure anhydrous conditions as water can inhibit the reaction.
Protocol 2A: Incomplete Boc Deprotection Insufficient TFA or reaction time.Increase the equivalents of TFA or extend the reaction time. Confirm completion with LC-MS before proceeding.
Protocol 2B: Incomplete Amide Coupling Inactive coupling reagent; insufficient base; steric hindrance at coupling site.Use fresh, high-quality HATU. Ensure sufficient DIPEA is added to neutralize the TFA salt completely. Consider using a different coupling reagent (e.g., HBTU, COMU) or running the reaction at a slightly elevated temperature.
Multiple Products/Side Reactions Reactive functional groups on warhead/E3 ligand; epimerization.Ensure other potentially reactive groups (e.g., other amines, alcohols) are appropriately protected. Use minimal amounts of base and run the reaction at 0 °C to room temperature to minimize epimerization risk if chiral centers are present.

Conclusion

tert-butyl 4-hydrazinylpiperidine-1-carboxylate is a powerful and strategic building block in the PROTAC designer's toolbox. Its combination of a rigidifying piperidine core, an orthogonally protected nitrogen, and a reactive hydrazine handle enables a modular and efficient approach to PROTAC synthesis. The ability to leverage hydrazone chemistry for rapid library screening, followed by conversion to more stable linkers, accelerates the discovery-optimization cycle. By following the detailed protocols and understanding the chemical rationale outlined in this guide, researchers can effectively employ this reagent to construct novel and potent protein degraders, advancing the frontier of targeted protein degradation.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Shilik, A. V., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390. [Link]

  • Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12, 21968-21977. [Link]

  • Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry. [Link]

  • Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? SciSpace. [Link]

  • Qi, X., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Gessi, S., et al. (2023). Experimental pKa values of piperazine-containing PROTACs. ResearchGate. [Link]

  • Shilik, A. V., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC - NIH. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with tert-butyl 4-hydrazinylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl 4-hydrazinylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield in reactions involving this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Formation in Hydrazone Synthesis

Question: I am reacting tert-butyl 4-hydrazinylpiperidine-1-carboxylate with an aldehyde/ketone to form a hydrazone, but I am observing very low conversion even after prolonged reaction times. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in hydrazone formation is a common issue that can often be resolved by carefully tuning the reaction conditions. The key is to facilitate the nucleophilic attack of the hydrazine on the carbonyl carbon and the subsequent dehydration to form the C=N double bond.

Causality and Solutions:

  • Insufficient Catalysis: Hydrazone formation is often acid-catalyzed. The reaction proceeds through a carbinolamine intermediate, and the dehydration of this intermediate is the rate-limiting step, which is accelerated by an acid.[1]

    • Solution: Add a catalytic amount of a mild acid to your reaction mixture. Acetic acid is a common and effective choice as it can act as both a catalyst and a solvent.[2] Other Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids can also be employed.[3] Start with a small amount (e.g., 0.1 equivalents) and monitor the reaction progress by TLC.

  • Inappropriate pH: While acidic conditions catalyze the reaction, a very low pH can be detrimental. The hydrazine nitrogen can be protonated, rendering it non-nucleophilic and thus inhibiting the initial attack on the carbonyl.

    • Solution: The optimal pH for hydrazone formation is typically between 4 and 7.[4] If you are using a strong acid, consider using it in catalytic amounts or using a buffer system to maintain the pH in the optimal range.

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group on the piperidine ring, or bulky substituents on your carbonyl compound, can sterically hinder the approach of the reactants.[5]

    • Solution: If steric hindrance is suspected, you may need to employ more forcing conditions, such as increasing the reaction temperature or extending the reaction time. However, be mindful of potential side reactions at higher temperatures. In some cases, using a less sterically hindered protecting group might be an option if the synthesis plan allows.

  • Reversibility of the Reaction: Hydrazone formation is a reversible reaction.[1] The presence of water in the reaction mixture can drive the equilibrium back towards the starting materials.

    • Solution: To drive the reaction to completion, it is often necessary to remove the water that is formed as a byproduct. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture, or performing the reaction in a solvent that azeotropically removes water.

Issue 2: Multiple Spots on TLC Indicating Side Products

Question: My reaction mixture shows multiple spots on the TLC plate, and my desired product is not the major component. What are the common side reactions and how can I suppress them?

Answer:

The formation of multiple side products is often indicative of competing reaction pathways or the degradation of starting materials or products. With tert-butyl 4-hydrazinylpiperidine-1-carboxylate, the primary concerns are Boc deprotection and the formation of isomeric products.

Causality and Solutions:

  • Boc Deprotection: The Boc group is susceptible to cleavage under strongly acidic conditions.[6] If you are using a strong acid catalyst or high temperatures, you may be inadvertently removing the Boc protecting group, leading to the formation of the unprotected piperidine derivative.

    • Solution: Use milder acidic conditions. Acetic acid is often a good choice as it is less likely to cause Boc deprotection compared to strong acids like HCl or H2SO4.[2][7] If a stronger acid is required, consider running the reaction at a lower temperature and carefully monitoring the progress to minimize the reaction time. Alternatively, milder deprotection-compatible methods using oxalyl chloride and methanol have been reported for sensitive substrates.[6]

  • Formation of Isomeric Products (in Fischer Indole Synthesis): In the Fischer indole synthesis, if an unsymmetrical ketone is used, the reaction can proceed through two different enamine intermediates, leading to the formation of two isomeric indole products.

    • Solution: The regioselectivity of the Fischer indole synthesis can be influenced by the choice of acid catalyst and reaction conditions.[8] Experimenting with different Brønsted and Lewis acids may favor the formation of one isomer over the other.[3] It is also beneficial to pre-form and isolate the hydrazone before proceeding with the cyclization step, as this can sometimes improve the selectivity.

  • Oxidation of the Hydrazine: Hydrazines can be susceptible to oxidation, especially in the presence of air and certain metal ions.

    • Solution: To minimize oxidation, it is good practice to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] Using freshly purified reagents can also be beneficial.

Issue 3: Difficulty in Product Isolation and Purification

Question: My reaction appears to have worked, but I am struggling to isolate a pure product. The workup is messy, and the product is difficult to purify by column chromatography. What are some effective purification strategies?

Answer:

The polarity of the Boc-protected piperidine moiety and the potential for the product to have some water solubility can make isolation and purification challenging.

Causality and Solutions:

  • Product Solubility: The product may have some solubility in the aqueous phase during workup, leading to lower isolated yields.

    • Solution: When performing an aqueous workup, ensure that the organic layer is thoroughly extracted multiple times. Back-extracting the combined aqueous layers with fresh organic solvent can help to recover any dissolved product. Using a saturated brine wash as the final step before drying the organic layer can help to remove residual water.

  • Polarity and Tailing on Silica Gel: The presence of the nitrogen atoms can lead to tailing of the product spot on silica gel chromatography, making separation from impurities difficult.

    • Solution: To improve the peak shape during column chromatography, consider adding a small amount of a basic modifier to the eluent. For example, adding 0.5-1% triethylamine or a few drops of ammonia to the solvent system can help to suppress the interaction of the basic nitrogen atoms with the acidic silica gel. Alternatively, using a different stationary phase, such as alumina or a C18 reversed-phase silica gel, may provide better separation.

  • Crystallization/Precipitation: For many hydrazone and indole products, crystallization or precipitation can be an effective purification method.

    • Solution: After the reaction is complete, cooling the reaction mixture in an ice bath can often induce precipitation of the product.[3] The crude product can then be collected by filtration and washed with a cold, non-polar solvent like petroleum ether to remove less polar impurities.[10] Recrystallization from a suitable solvent system can then be used to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle tert-butyl 4-hydrazinylpiperidine-1-carboxylate?

A1: The stability of the reagent is crucial for successful reactions. It should be stored in a tightly sealed container in a cool, dry place, away from light and sources of ignition. As with many hydrazine derivatives, it is advisable to handle it in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves and safety glasses.

Q2: What is the effect of the Boc protecting group on the reactivity of the hydrazine?

A2: The tert-butoxycarbonyl (Boc) group is an electron-withdrawing group, which reduces the nucleophilicity of the hydrazine nitrogen to some extent.[11] However, this effect is relatively weak, and the hydrazine remains sufficiently nucleophilic to react with most aldehydes and ketones under appropriate conditions.[11]

Q3: Can I use the hydrochloride salt of tert-butyl 4-hydrazinylpiperidine-1-carboxylate directly in my reaction?

A3: Yes, it is possible to use the hydrochloride salt. However, you will need to add a base to the reaction mixture to neutralize the HCl and liberate the free hydrazine. A common strategy is to add one equivalent of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, before adding the carbonyl compound.

Q4: What are the best solvents for reactions involving this reagent?

A4: The choice of solvent depends on the specific reaction. For hydrazone formation, protic solvents like ethanol or methanol are often used, sometimes in combination with acetic acid.[2] For Fischer indole synthesis, acetic acid can serve as both the solvent and the catalyst.[3] Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene can also be used, particularly if water needs to be removed azeotropically.

Experimental Protocols & Data

Table 1: Recommended Solvent and Catalyst Combinations for Hydrazone Formation
Carbonyl SubstrateRecommended SolventRecommended CatalystTypical Temperature
Aliphatic AldehydeEthanolAcetic Acid (catalytic)Room Temperature
Aromatic AldehydeMethanolp-TsOH (catalytic)Room Temperature to 40 °C
Aliphatic KetoneTolueneAcetic AcidReflux with Dean-Stark
Aromatic KetoneAcetic AcidAcetic Acid80 °C to Reflux
Protocol 1: General Procedure for Hydrazone Synthesis
  • To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (see Table 1), add tert-butyl 4-hydrazinylpiperidine-1-carboxylate (1.0-1.2 eq).

  • Add the acid catalyst (if required).

  • Stir the reaction mixture at the appropriate temperature and monitor the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate or DCM) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Fischer Indole Synthesis
  • Hydrazone Formation: Follow Protocol 1 to synthesize and isolate the hydrazone intermediate.

  • Cyclization: To a solution of the purified hydrazone (1.0 eq) in a suitable solvent (e.g., acetic acid, toluene, or ethanol), add the acid catalyst (e.g., p-TsOH, ZnCl₂, or polyphosphoric acid).

  • Heat the reaction mixture to the appropriate temperature (often reflux) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Hydrazone Synthesis

G start Low Yield in Hydrazone Synthesis check_catalyst Is an acid catalyst present? start->check_catalyst add_catalyst Add catalytic amount of mild acid (e.g., Acetic Acid) check_catalyst->add_catalyst No check_pH Is the pH in the optimal range (4-7)? check_catalyst->check_pH Yes add_catalyst->check_pH adjust_pH Adjust pH with a buffer or by using a milder acid check_pH->adjust_pH No check_sterics Are the reactants sterically hindered? check_pH->check_sterics Yes adjust_pH->check_sterics increase_severity Increase temperature or reaction time check_sterics->increase_severity Yes check_water Is water being removed? check_sterics->check_water No increase_severity->check_water remove_water Use Dean-Stark, molecular sieves, or azeotropic distillation check_water->remove_water No success Improved Yield check_water->success Yes remove_water->success

Caption: A decision-making workflow for troubleshooting low yields in hydrazone synthesis.

Diagram 2: Key Factors Influencing Fischer Indole Synthesis

G reagents tert-butyl 4-hydrazinylpiperidine-1-carboxylate Ketone/Aldehyde intermediates Hydrazone Enamine reagents->intermediates Hydrazone Formation conditions Acid Catalyst Solvent Temperature conditions->intermediates Influences rate and stability product Indole Product(s) conditions->product Influences yield and selectivity intermediates->product Cyclization side_products Isomeric Indoles Boc-deprotected species product->side_products Potential for...

Caption: Interplay of factors affecting the outcome of a Fischer indole synthesis.

References

  • Efficient solventless technique for Boc-protection of hydrazines and amines. (2009). ARKIVOC, 2009(6), 291-297. Available at: [Link]

  • Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Unpublished manuscript. Available at: [Link]

  • Help with Low Yield Synthesis. (2023). Reddit. Available at: [Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. National Institutes of Health. Available at: [Link]

  • Methyl hydrazinocarboxylate as a practical alternative to hydrazine in the Wolff–Kishner reaction. (2015). CentAUR. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Available at: [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Available at: [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]

  • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. (2021). ScienceDirect. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2021). MDPI. Available at: [Link]

  • Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. (2016). Royal Society of Chemistry. Available at: [Link]

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate. PubChem. Available at: [Link]

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Troubleshooting guide for hydrazone synthesis from tert-butyl 4-hydrazinylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A Troubleshooting Guide for Hydrazone Synthesis

Topic: Synthesis of Hydrazones from tert-Butyl 4-hydrazinylpiperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support guide for the synthesis of hydrazones using tert-butyl 4-hydrazinylpiperidine-1-carboxylate. This reagent is a valuable building block in medicinal chemistry, enabling the linkage of the piperidine scaffold to various carbonyl-containing molecules. However, its synthesis into hydrazones presents unique challenges due to the steric bulk of the piperidine ring and the acid-sensitivity of the tert-butoxycarbonyl (Boc) protecting group[1].

This guide, designed by Senior Application Scientists, provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and succeed.

Baseline Protocol: A General Procedure

This protocol serves as a standard starting point. Troubleshooting advice will often refer to modifications of these steps.

Materials:

  • tert-Butyl 4-hydrazinylpiperidine-1-carboxylate (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.1 eq)

  • Anhydrous Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (catalyst, ~2-3 drops)

Procedure:

  • Dissolve tert-butyl 4-hydrazinylpiperidine-1-carboxylate in anhydrous ethanol in a round-bottom flask.

  • Add the corresponding aldehyde or ketone to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 50-80°C) as needed.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography[2].

Troubleshooting and FAQs

Q1: My reaction is extremely slow or shows no product formation. What's going on?

This is a common issue, often related to activation energy or unfavorable reaction conditions.

Root Cause Analysis: Hydrazone formation is an acid-catalyzed nucleophilic addition-elimination reaction. The catalyst protonates the carbonyl oxygen, making the carbon more electrophilic for the attack by the hydrazine's lone pair. However, several factors can inhibit this process:

  • Insufficient Catalysis: Without enough acid, the carbonyl group is not sufficiently activated, and the reaction stalls[3].

  • Excessive Acidity: If the pH is too low, the nucleophilic -NH₂ group of the hydrazine becomes protonated to -NH₃⁺. This renders it non-nucleophilic and unable to attack the carbonyl carbon[3].

  • Steric Hindrance: The bulky piperidine ring on your hydrazine, combined with a sterically hindered ketone or aldehyde, can significantly slow down the rate of nucleophilic attack[3].

  • Low Temperature: The reaction may have a high activation energy that is not being overcome at room temperature.

Troubleshooting Workflow:

G start Problem: No/Slow Reaction check_tlc Analyze reaction mixture by TLC. Any starting material consumed? start->check_tlc no_consumption No Consumption check_tlc->no_consumption No some_consumption Some Consumption check_tlc->some_consumption Yes increase_temp 1. Increase Temperature (e.g., from RT to 50°C or reflux). no_consumption->increase_temp add_catalyst 2. Add More Catalyst (e.g., 1-2 more drops of acetic acid). Re-check TLC after 1-2 hours. increase_temp->add_catalyst extend_time Reaction is working, but slow. Extend reaction time (e.g., 12-24h). Consider gentle heating. some_consumption->extend_time check_water If yield stalls, equilibrium may be the issue. Proceed to Q2 for water removal techniques. extend_time->check_water caption Workflow for a stalled reaction.

Caption: A logical workflow for diagnosing and solving a slow or non-progressing reaction.

Q2: I'm getting a very low yield, even though the starting material is consumed. How can I improve it?

Low yield with consumption of starting materials points towards an unfavorable equilibrium, side reactions, or product loss during workup.

Root Cause Analysis:

  • Reversible Reaction: Hydrazone formation is a reversible equilibrium that produces water as a byproduct. According to Le Châtelier's principle, the presence of water can drive the reaction backward via hydrolysis, preventing the reaction from reaching completion[4][5]. This is a very common cause of low yields.

  • Side Reactions: The most common side reaction is the formation of an azine. This occurs when a molecule of the aldehyde/ketone reacts with both ends of a hydrazine molecule, or when the initially formed hydrazone reacts with a second equivalent of the carbonyl compound[3][6].

  • Product Instability: The product itself might be unstable under the reaction or workup conditions, especially if strong acid is used, which can cause the Boc group to cleave[1].

Solutions to Drive the Equilibrium:

  • Azeotropic Water Removal: For reactions in a non-protic solvent like toluene or THF, using a Dean-Stark apparatus is the most effective method to continuously remove water as it forms, driving the reaction to completion[7][8][9].

  • Use of Dehydrating Agents: Add an in-situ dehydrating agent to the reaction mixture.

    • Molecular Sieves (3Å or 4Å): Very effective at sequestering water. Add activated sieves at the start of the reaction.

    • Anhydrous MgSO₄ or Na₂SO₄: Can be added to the reaction, though they are generally less efficient than molecular sieves.

Solutions to Minimize Side Reactions:

  • Adjust Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the tert-butyl 4-hydrazinylpiperidine-1-carboxylate. This ensures the carbonyl compound is the limiting reagent, minimizing the chance of it reacting twice to form an azine[3].

Q3: My final product is impure and shows multiple spots on TLC. What are these impurities and how do I avoid them?

Impurity profiles often reveal the underlying issues with the reaction conditions.

Root Cause Analysis:

  • Unreacted Starting Materials: The reaction did not go to completion.

  • Azine Side Product: As discussed in Q2, this is a very common impurity[3]. It will typically have a different Rf value on TLC.

  • Boc-Deprotected Product: The acidic conditions or excessive heat may have cleaved the Boc protecting group. This results in a free secondary amine on the piperidine ring, creating a more polar compound that will have a much lower Rf on TLC.

  • Hydrolyzed Product: The hydrazone may have hydrolyzed back to the starting aldehyde/ketone and hydrazine during an aqueous workup or on silica gel[10].

Strategic Solutions:

Impurity Observed (TLC)Probable CausePrevention & Purification Strategy
Starting Hydrazine/Carbonyl Incomplete ReactionDrive reaction to completion using methods from Q2 (e.g., Dean-Stark). Purify via column chromatography.
New, Non-polar Spot Azine FormationUse a slight excess of the hydrazine reagent. Azines can often be separated by careful column chromatography.
New, Very Polar Spot (Baseline) Boc DeprotectionUse a milder acid catalyst (see Table 1). Avoid prolonged heating. If deprotection occurs, the product can be re-protected or purified away due to its high polarity.
Starting Carbonyl Reappears Hydrolysis during WorkupDuring workup, wash with a mild base (e.g., sat. NaHCO₃ solution). For chromatography, use a neutralized silica gel (add 0.5-1% triethylamine to the eluent).
Q4: How do I choose the optimal catalyst and solvent for my specific substrate?

The choice of catalyst and solvent is a critical balancing act between reactivity and the stability of the Boc group.

Catalyst Selection: The key is to provide just enough protonation to activate the carbonyl without protonating the hydrazine or cleaving the Boc group.

Table 1: Acid Catalyst Selection Guide

Catalyst Typical Loading Characteristics & Best Use Cases
Glacial Acetic Acid Catalytic (2-5 drops) First choice. Mild and generally safe for the Boc group. Ideal for reactive aldehydes and many ketones.
Trifluoroacetic Acid (TFA) Catalytic (1 drop) Use with caution. Much stronger acid. May be needed for highly unreactive ketones but significantly increases the risk of Boc deprotection. Run at low temperatures (0°C to RT).
Scandium(III) triflate (Sc(OTf)₃) 1-5 mol% A Lewis acid catalyst that can be effective at promoting the reaction under mild conditions, sometimes avoiding the need for strong Brønsted acids[11].

| No Catalyst | N/A | For highly activated carbonyls (e.g., those with strong electron-withdrawing groups), a catalyst may not be necessary. |

Solvent Selection: The solvent determines the reaction temperature and the feasibility of water removal.

Table 2: Solvent Selection Guide

Solvent Boiling Point (°C) Characteristics & Best Use Cases
Ethanol / Methanol 78 / 65 Good starting point. Protic solvents that are excellent for dissolving reactants. However, water removal is not straightforward. Best for reactions that go to completion easily[2].
Toluene 111 Ideal for difficult reactions. Aprotic. Allows for azeotropic removal of water with a Dean-Stark apparatus, which is highly effective for driving the equilibrium[8].
Tetrahydrofuran (THF) 66 Aprotic polar solvent. Can be used with chemical desiccants like molecular sieves.

| Dichloromethane (DCM) | 40 | Useful for reactions that proceed quickly at room temperature. Its low boiling point makes for easy removal. |

Mechanistic Overview and Pitfalls

Understanding the mechanism is key to rational troubleshooting. The following diagram illustrates the acid-catalyzed pathway and highlights potential failure points.

G R1R2CO Aldehyde/Ketone Activated_CO Protonated Carbonyl (More Electrophilic) R1R2CO->Activated_CO 1. Activation (Fast, Reversible) Hydrazine Boc-Piperidine-Hydrazine (R-NH-NH2) Carbinolamine Carbinolamine Intermediate (Unstable) Hydrazine->Carbinolamine Protonated_Hydrazine Protonated Hydrazine (R-NH-NH3+) NON-NUCLEOPHILIC Hydrazine->Protonated_Hydrazine Too much H+ H_plus H+ (Catalyst) H_plus->Activated_CO H_plus->Carbinolamine Proton Transfers H_plus->Protonated_Hydrazine Boc_Deprotection Boc Deprotection (Side Reaction) H_plus->Boc_Deprotection Too much H+ / Heat Activated_CO->Carbinolamine 2. Nucleophilic Attack (Rate-Limiting) Hydrazone Desired Hydrazone Product Carbinolamine->Hydrazone 3. Dehydration (Reversible) Water H2O Carbinolamine->Water Hydrazone->Carbinolamine 4. Hydrolysis (Reversible) Water->Carbinolamine caption Hydrazone formation mechanism and common pitfalls.

Caption: The reaction pathway showing acid catalysis, key intermediates, and potential side reactions.

References

  • Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. [Link]

  • Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2022). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. [Link]

  • Organic Chemistry Portal. Hydrazone synthesis. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Wikipedia. Hydrazine. Wikipedia. [Link]

  • Avcı, A., et al. (2023). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. The Journal of Organic Chemistry. [Link]

  • Alcrut Group. (2024). Synthesis and Evaluation of Hydrazones. Alcrut Group. [Link]

  • Moody, C. J., & Rees, C. W. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). MDPI. [Link]

  • Organic Syntheses. Acetone hydrazone. Organic Syntheses. [Link]

  • Kalia, J., & Raines, R. T. (2009). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & Medicinal Chemistry. [Link]

  • Cárdenas-Galindo, L. M., et al. (2020). On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. MDPI. [Link]

  • Bircher, Jr., J. R. (1954). Dehydration of hydrazine solutions.
  • Knight, J. D., et al. (2009). Characterization of New and Some Known Organic Compounds: Phenyl Carbazate and its Transformation into Hydrazones. The Chemical Educator. [Link]

  • Dirksen, A., & Dirksen, S. (2014). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. ACS Publications. [Link]

  • ResearchGate. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. ResearchGate. [Link]

  • NileRed. (2015). The Dean Stark Trap: Drying Oxalic Acid. YouTube. [Link]

  • Eshghi, H., & Rahimizadeh, M. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]

  • PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. PubChem. [Link]

  • ResearchGate. (2006). Investigation of the stability of aromatic hydrazones in plasma and related biological material. ResearchGate. [Link]

  • Organic Syntheses. 4-CHLORO-N-(4-METHOXYBENZYLIDENE)ANILINE. Organic Syntheses. [Link]

  • Göktaş, H., et al. (2018). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. [Link]

  • ResearchGate. (2020). Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: Asymmetric addition to carbonyl compounds. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with tert-Butyl 4-Hydrazinylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 4-hydrazinylpiperidine-1-carboxylate. This resource provides in-depth, field-proven insights into optimizing its coupling reactions to form stable acyl hydrazide linkages. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter during your experiments.

Section 1: Understanding the Fundamentals: FAQs on Coupling Agent Selection

Question 1: What makes coupling to tert-butyl 4-hydrazinylpiperidine-1-carboxylate unique?

Answer: tert-Butyl 4-hydrazinylpiperidine-1-carboxylate is a bifunctional molecule. It possesses a Boc-protected secondary amine within the piperidine ring and a terminal primary amine on the hydrazine moiety. The primary amine of the hydrazine is the more nucleophilic and sterically accessible site for acylation. The key to a successful coupling reaction is to selectively acylate this terminal nitrogen without side reactions. The Boc protecting group on the piperidine nitrogen is stable under most standard coupling conditions but can be sensitive to strong acids.

Question 2: What are the main classes of coupling agents, and how do I choose the right one?

Answer: Selecting the optimal coupling agent is crucial for achieving high yield and purity.[1] There are three primary classes of reagents used for this type of amide bond formation:

  • Carbodiimides (e.g., EDC, DCC): These are "zero-atom" coupling agents, meaning no atoms from the reagent are incorporated into the final product. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred because its urea byproduct is water-soluble, simplifying purification.[2] Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are known for their high efficiency and for producing clean reactions. They are particularly effective for coupling sterically hindered amino acids or for minimizing racemization.[2]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, COMU): This class includes some of the most popular and effective coupling reagents, known for high reaction rates and minimal side reactions.[1] HATU is especially reactive, while COMU is a highly effective and non-explosive modern alternative.[3]

The choice depends on the scale of your reaction, the sensitivity of your substrates, your budget, and the desired purity of the final product. For routine couplings, EDC in combination with an additive is a cost-effective start. For more challenging substrates or when maximum yield is critical, a uronium or phosphonium salt like HATU or PyBOP is recommended.

Section 2: Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues that can arise during the coupling reaction.

Scenario 1: Low or No Product Yield

Question: I've set up my reaction with EDC and HOBt, but my LC-MS analysis shows mostly unreacted starting materials. What went wrong?

Answer: This is a common issue that can stem from several factors. Let's troubleshoot step-by-step.

  • Decision-Making Flowchart for Low Yield:

low_yield_troubleshooting cluster_reagents cluster_activation cluster_conditions start Low Yield Observed check_reagents 1. Reagent Quality & Stoichiometry start->check_reagents check_activation 2. Carboxylic Acid Activation check_reagents->check_activation Reagents OK reagent_details • Is EDC/HOBt fresh? • Is the carboxylic acid pure? • Is the base (e.g., DIPEA) dry? • Are molar ratios correct (typically 1:1.1:1.2:2 Acid:Hydrazine:EDC/HOBt:Base)? check_reagents->reagent_details check_conditions 3. Reaction Conditions check_activation->check_conditions Activation OK activation_details • Pre-activate the acid: Mix acid, coupling agent, and additive in solvent for 15-30 min before adding the hydrazine. • Monitor activation by TLC/LC-MS if possible. check_activation->activation_details check_workup 4. Workup & Purification check_conditions->check_workup Conditions OK condition_details • Temperature: Start at 0°C and slowly warm to RT. High temps can degrade reagents. • Solvent: Use anhydrous DMF or DCM. • Reaction Time: Is it long enough (4-24h)? check_conditions->condition_details solution Optimize & Repeat check_workup->solution Workup OK

Caption: Troubleshooting workflow for low product yield.

Detailed Explanation:

  • Reagent Integrity: Carbodiimides like EDC are moisture-sensitive. Ensure your reagents are fresh and handled under anhydrous conditions. The base, typically DIPEA or triethylamine, must be dry.

  • Activation Step: The first step of the reaction is the activation of the carboxylic acid.[1] It is often beneficial to "pre-activate" the carboxylic acid by stirring it with the coupling agent (EDC) and additive (HOBt or OxymaPure) for 15-30 minutes before adding the tert-butyl 4-hydrazinylpiperidine-1-carboxylate. This ensures the active ester is formed and ready to react.

  • Reaction Temperature: Carbodiimide-mediated couplings can generate heat. Running the reaction at low temperatures (starting at 0 °C and allowing it to warm to room temperature) can prevent the formation of N-acylurea, a common and unreactive byproduct.[1]

Scenario 2: Formation of an Unexpected Side Product

Question: I used HATU for my coupling and see a significant side product with a mass corresponding to my hydrazine plus a fragment from the HATU reagent. What is this?

Answer: You are likely observing a guanidinylation side product. Uronium/aminium-based coupling reagents like HATU and HBTU can sometimes react directly with the amine nucleophile (in this case, your hydrazine) to form a stable guanidinium species, which terminates the desired reaction.[4]

Mitigation Strategies:

  • Stoichiometry is Key: Avoid using a large excess of the coupling reagent. In many cases, using 1.0 equivalent of the uronium reagent is sufficient to drive the reaction to completion without promoting side reactions.[4]

  • Order of Addition: Always pre-activate the carboxylic acid with HATU and the base before adding the hydrazine. This consumes the HATU to form the active ester, minimizing its availability to react with your hydrazine starting material.

  • Switch to a Phosphonium Reagent: Phosphonium-based reagents like PyBOP or PyAOP do not cause this guanidinylation side reaction and are an excellent alternative if the problem persists.

Scenario 3: Difficulty in Purification

Question: My reaction seems to have worked, but I'm struggling to separate my product from the reaction byproducts using column chromatography.

Answer: Purification can be challenging due to the similar polarities of the product and certain byproducts.

  • If you used EDC: The main byproduct is a urea derivative. If you used EDC, this urea is water-soluble. Perform an aqueous workup: dilute the reaction mixture with a solvent like ethyl acetate or DCM, and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% NaHCO₃ solution), and brine. This will remove the EDC-urea and any unreacted starting materials.

  • If you used HOBt or HATU: These additives and their byproducts can be tricky to remove. An aqueous wash will remove some, but chromatography is often necessary. Consider using a different solvent system for your column or trying a different purification technique like preparative HPLC.

  • Consider a Safer, Cleaner Additive: Replace HOBt with OxymaPure. It is non-explosive and its byproducts are generally easier to remove.[1] Coupling agents like COMU, which are based on OxymaPure, often lead to cleaner reactions.[3]

Section 3: Recommended Experimental Protocols

Here are two validated starting protocols. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Purpose Coupling with EDC/OxymaPure

This is a reliable and cost-effective method for standard couplings.

Materials:

  • Carboxylic Acid (1.0 eq)

  • tert-Butyl 4-hydrazinylpiperidine-1-carboxylate (1.1 eq)

  • EDC·HCl (1.2 eq)

  • OxymaPure (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid, OxymaPure, and anhydrous DCM.

  • Stir the solution at room temperature for 5 minutes.

  • Add the EDC·HCl and stir for another 5 minutes.

  • Add the DIPEA and stir for 15 minutes to allow for pre-activation.

  • Add a solution of tert-butyl 4-hydrazinylpiperidine-1-carboxylate in a small amount of anhydrous DCM.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, proceed with an aqueous workup as described in the purification troubleshooting section.

Protocol 2: High-Efficiency Coupling with COMU

This protocol is recommended for difficult or sterically hindered substrates where high yield is paramount.

Materials:

  • Carboxylic Acid (1.0 eq)

  • tert-Butyl 4-hydrazinylpiperidine-1-carboxylate (1.1 eq)

  • COMU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid and COMU in anhydrous DMF.

  • Add the DIPEA. The solution will typically turn yellow or orange-red, indicating the formation of the active ester.[3]

  • Stir for 10-15 minutes at room temperature.

  • Add a solution of tert-butyl 4-hydrazinylpiperidine-1-carboxylate in a small amount of anhydrous DMF.

  • Continue stirring at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete (indicated by the disappearance of starting materials and often a color change to pale yellow), dilute with ethyl acetate and perform an aqueous workup.

Section 4: In-Depth Technical Discussion & Data

Comparison of Common Coupling Reagents

The following table summarizes the key characteristics of the discussed coupling agents to aid in your selection process.

Reagent ClassExamplesProsConsBest For...
Carbodiimide EDC, DCCCost-effective; Water-soluble byproduct (EDC).[1][2]Risk of racemization; N-acylurea formation.[1]Routine synthesis, large-scale reactions.
Phosphonium PyBOP, PyAOPHigh efficiency; Low racemization; No guanidinylation.[2]Higher cost; Byproducts can be difficult to remove.Sterically hindered couplings; Sensitive substrates.
Uronium/Aminium HBTU, HATU, COMUVery fast and efficient; High yields.[1]Potential for guanidinylation; Higher cost; HOBt/HOAt-based reagents can be explosive.[1]Difficult couplings; When speed is critical.
Mechanism of Action: EDC/HOBt Coupling

Understanding the mechanism helps in troubleshooting. The process involves two main stages: activation and nucleophilic attack.

edc_hobt_mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling RCOOH R-COOH (Carboxylic Acid) OAI O-Acylisourea (Highly Reactive) RCOOH->OAI + EDC EDC EDC HOBt HOBt Hydrazine H₂N-NHR' (Hydrazine) HOBt_Ester HOBt Active Ester (Less Prone to Racemization) OAI->HOBt_Ester + HOBt - EDC-Urea N_Acylurea N-Acylurea (Inactive Byproduct) OAI->N_Acylurea Side Reaction (Rearrangement) Product Acyl Hydrazide (Desired Product) HOBt_Ester->Product + Hydrazine - HOBt EDU EDC-Urea (Byproduct)

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

As shown, EDC first activates the carboxylic acid to form the O-acylisourea. This intermediate is highly reactive and susceptible to forming an N-acylurea byproduct. HOBt (or OxymaPure) traps this intermediate to form a more stable active ester, which then reacts cleanly with the hydrazine to yield the desired product while suppressing racemization.[1][2]

References

  • Coupling Reagents. Aapptec Peptides. (n.d.). [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. (n.d.). [Link]

  • Albericio, F., et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. (2018). [Link]

  • HATU. Wikipedia. (n.d.). [Link]

  • Vrettos, E. I., et al. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, RSC Publishing. (2017). [Link]

Sources

Technical Support Center: Safe Handling and Disposal of tert-Butyl 4-hydrazinylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and answers to frequently asked questions regarding the handling and disposal of tert-butyl 4-hydrazinylpiperidine-1-carboxylate. As a Senior Application Scientist, this document is designed to equip researchers, scientists, and drug development professionals with the necessary information to conduct experiments safely and effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with tert-butyl 4-hydrazinylpiperidine-1-carboxylate?

A1: Tert-butyl 4-hydrazinylpiperidine-1-carboxylate possesses a hazard profile influenced by both its piperidine-1-carboxylate structure and, more significantly, the hydrazinyl functional group. The primary hazards include:

  • Toxicity: Hydrazine and its derivatives are known to be toxic if ingested, inhaled, or absorbed through the skin.[1][2][3] Acute exposure can lead to irritation of the eyes, nose, and throat, while more severe exposures may cause dizziness, nausea, and in extreme cases, seizures.[1][3] Chronic exposure should be avoided as hydrazine is a suspected carcinogen and reproductive toxin.[1]

  • Corrosivity: Hydrazine is corrosive and can cause severe skin and eye damage upon direct contact.[1][2]

  • Flammability and Reactivity: While the bulky tert-butyl group may reduce the volatility compared to pure hydrazine, the compound should still be treated as potentially flammable, especially at elevated temperatures.[3] It is a strong reducing agent and can react violently with oxidizing agents, acids, and some metals.[2][3]

Q2: What immediate first aid measures should be taken in case of exposure?

A2: In the event of an exposure, immediate and appropriate first aid is critical. The following steps should be taken:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[4][5][6]

  • Skin Contact: Promptly remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][5][6] If irritation or other symptoms develop, seek medical attention.

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration, avoiding mouth-to-mouth resuscitation.[4][6] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]

Q3: What are the proper storage conditions for this compound?

A3: To ensure stability and safety, tert-butyl 4-hydrazinylpiperidine-1-carboxylate should be stored under the following conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5][7]

  • Keep away from sources of ignition, heat, and direct sunlight.[4][8]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and metals.[3][5][7][9]

  • The storage area should be clearly marked, and access should be restricted to authorized personnel.

Troubleshooting Guides

Scenario 1: I observe the material changing color or degrading. What should I do?
  • Potential Cause: Degradation of the compound may occur due to improper storage, such as exposure to air, light, or incompatible materials. The hydrazinyl group is susceptible to oxidation.

  • Solution:

    • Do not use the degraded material in your experiment, as its purity and reactivity will be compromised, potentially leading to failed reactions or unexpected side products.

    • Review your storage conditions to ensure they align with the recommended guidelines (see FAQ 3).

    • Dispose of the degraded material following the approved chemical waste disposal procedures outlined in the disposal section of this guide.

Scenario 2: My reaction involving tert-butyl 4-hydrazinylpiperidine-1-carboxylate is not proceeding as expected. What are some potential handling-related issues?
  • Potential Cause:

    • Reagent Purity: The compound may have degraded due to improper handling or storage, affecting its reactivity.

    • Atmospheric Contamination: The hydrazinyl group can be sensitive to atmospheric oxygen and moisture.

  • Troubleshooting Steps:

    • Verify Reagent Quality: If possible, re-analyze the starting material for purity.

    • Inert Atmosphere: For sensitive reactions, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Fresh Reagent: If degradation is suspected, use a fresh, unopened container of the reagent.

Experimental Protocols

Personal Protective Equipment (PPE)

A crucial aspect of safely handling tert-butyl 4-hydrazinylpiperidine-1-carboxylate is the consistent and correct use of Personal Protective Equipment.

PPE ItemSpecificationsRationale
Gloves Chemical-resistant gloves (Butyl rubber or nitrile are recommended).[1][8]To prevent skin contact and absorption.
Eye Protection ANSI Z87.1-compliant safety goggles and a face shield.[1]To protect against splashes and vapors.
Lab Coat Flame-resistant lab coat.[1]To protect clothing and skin from spills.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][4][9]To avoid inhalation of potentially harmful vapors.
Spill Management Protocol

In the event of a spill, a prompt and safe response is essential to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately evacuate all non-essential personnel from the spill area and alert your supervisor and the institutional safety office.[1]

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.

  • Assemble PPE: Don the appropriate PPE as outlined in the table above.

  • Contain and Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Neutralization (for hydrazine spills): For larger spills, and only if you are trained to do so, you can neutralize the spilled material. First, dilute the spill with water to a concentration of 5% or less. Then, add an equal volume of a 5% aqueous solution of calcium hypochlorite.[8]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area with a suitable decontamination solution. For general chemical spills, a solution like Simple Green can be used, with the cleaning materials also disposed of as hazardous waste.[10] For hydrazine-containing materials, a dilute solution of hydrogen peroxide can be effective for decontamination.[8]

  • Report: Complete any required incident reports for your institution.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Cleanup Cleanup Procedure cluster_Final_Steps Post-Cleanup Evacuate Evacuate Area Alert Alert Supervisor & Safety Office Evacuate->Alert Isolate Isolate Spill Area Alert->Isolate Ventilate Ensure Ventilation Isolate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain & Absorb Spill (Inert Material) PPE->Contain Neutralize Neutralize (Trained Personnel Only) Contain->Neutralize If applicable Collect Collect Waste (Non-Sparking Tools) Contain->Collect Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Correctly Decontaminate->Dispose Report File Incident Report Dispose->Report

Caption: Spill Response Workflow for tert-Butyl 4-hydrazinylpiperidine-1-carboxylate.

Waste Disposal Protocol

Proper disposal is a critical final step in the lifecycle of any chemical.

  • Waste Segregation:

    • Solid Waste: Place solid waste, such as reaction byproducts or contaminated consumables (e.g., absorbent materials, gloves), into a designated, clearly labeled hazardous waste container.[11]

    • Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Empty Containers: The original container, even if empty, should be disposed of as hazardous waste.[1] It can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4]

  • Labeling: All waste containers must be accurately labeled with the full chemical name and associated hazards.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, ensuring they are sealed and within secondary containment.

  • Disposal Method: The primary recommended disposal method is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[4] Do not discharge this chemical or its waste into the sewer system.[4]

Disposal_Decision_Tree cluster_Waste_Type Identify Waste Type cluster_Containment Containment & Labeling cluster_Final_Disposal Final Disposal Route Start Generated Waste (tert-Butyl 4-hydrazinylpiperidine-1-carboxylate) Solid Solid Waste Start->Solid Liquid Liquid Waste Start->Liquid Container Empty Container Start->Container SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer RinseContainer Triple Rinse Container Container->RinseContainer EHS Arrange Pickup with EHS/Licensed Contractor SolidContainer->EHS LiquidContainer->EHS RinseContainer->SolidContainer Dispose of rinsed container as solid waste Rinsate Collect Rinsate as Liquid Hazardous Waste RinseContainer->Rinsate Rinsate->LiquidContainer Incineration Controlled Incineration EHS->Incineration

Caption: Waste Disposal Decision Tree.

References

  • Hydrazine - UC Santa Barbara. (n.d.). Retrieved from [Link]

  • Hydrazine - Incident management - GOV.UK. (n.d.). Retrieved from [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • Hydrazine Toxicology - StatPearls - NCBI Bookshelf - NIH. (2023, April 23). Retrieved from [Link]

  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 - PubChem. (n.d.). Retrieved from [Link]

  • 1-Boc-4-AP - Wikipedia. (n.d.). Retrieved from [Link]

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem. (n.d.). Retrieved from [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Lab Cleanouts - MIT EHS. (n.d.). Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to PROTAC Linker Optimization: Tert-butyl 4-hydrazinylpiperidine-1-carboxylate vs. Flexible Hydrazine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Linker as the Locus of PROTAC Optimization

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules are composed of a "warhead" ligand for the protein of interest (POI), an "anchor" ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] While the choice of warhead and anchor determines the "what" and "how" of degradation, the linker is increasingly recognized as the critical component that dictates the efficiency and overall success of the PROTAC molecule.[2][3]

Historically, linker design was often an afterthought, relying on synthetically convenient and flexible polyethylene glycol (PEG) or alkyl chains.[4] However, the field is rapidly evolving, with a significant shift towards more sophisticated, functional linkers that impart specific physicochemical properties and conformational control.[2][] This guide, from the perspective of a seasoned application scientist, provides an in-depth comparison of two classes of hydrazine-based linkers, illustrating the strategic shift from simple flexibility to designed rigidity. We will compare the widely used flexible hydrazine linkers with the more structured scaffold provided by tert-butyl 4-hydrazinylpiperidine-1-carboxylate, providing the causal logic and experimental frameworks necessary for rational PROTAC design.

The Strategic Utility of Hydrazone Linkages in PROTAC Development

A key challenge in PROTAC optimization is the empirical nature of linker design, often requiring the synthesis and evaluation of large compound libraries.[3] The coupling of a hydrazide (or hydrazine) with an aldehyde or ketone to form a hydrazone bond offers a powerful solution for rapid library generation.[6] This reaction is typically high-yielding and proceeds under mild conditions, allowing for the late-stage combination of diverse warhead/anchor-linker fragments.

While excellent for initial screening, the resulting acylhydrazone linkage can be susceptible to hydrolysis, particularly in acidic environments.[7][8] However, its stability can be modulated by the electronic properties of the neighboring substituents.[7] For screening purposes, this approach allows for the rapid identification of active PROTACs with optimal linker lengths and attachment points. Following this, the potentially labile hydrazone can be replaced with a more stable amide bond in a second optimization cycle to generate more drug-like candidates with improved potency.[6]

Comparative Analysis of Hydrazine Linker Scaffolds

The performance of a PROTAC is intimately tied to the stability and conformation of the ternary complex (POI-PROTAC-E3 ligase).[9][10] The linker's structure directly governs the thermodynamics of this complex formation. Here, we compare two distinct hydrazine linker strategies.

Flexible Aliphatic Hydrazine Linkers (e.g., Ethyl Hydrazide-derived)

These represent the simplest class of hydrazine linkers, often based on short alkyl or PEG chains terminating in a hydrazide group.[11][12]

  • Characteristics: Their defining feature is high conformational flexibility. This allows the linker to adopt numerous conformations in solution, which can be advantageous for spanning a wide range of distances and geometries between the POI and E3 ligase.[13]

  • Causality in Performance: While synthetically accessible, this flexibility comes at a significant thermodynamic cost. The formation of a productive ternary complex requires the linker to adopt a single, specific "bioactive" conformation.[13] The energetic (entropic) penalty for freezing the flexible linker into this one state can be substantial, potentially weakening the stability of the ternary complex and reducing degradation efficiency.[3] Furthermore, long, flexible, and hydrophobic alkyl linkers can negatively impact the solubility and overall physicochemical properties of the PROTAC molecule.[4]

Rigid Piperidine-Based Hydrazine Linkers (via tert-butyl 4-hydrazinylpiperidine-1-carboxylate)

Incorporating a heterocyclic scaffold like piperidine into the linker introduces conformational restraint, a key strategy for modern PROTAC design.[3] Tert-butyl 4-hydrazinylpiperidine-1-carboxylate is an excellent building block for this purpose.[14][15]

  • Characteristics: This linker introduces a rigid piperidine ring into the PROTAC backbone. The chair conformation of the piperidine ring restricts bond rotation, leading to a more defined three-dimensional structure and predictable exit vectors for connection to the warhead and anchor ligands.

  • Causality in Performance:

    • Reduced Entropic Penalty: By pre-organizing the linker into a more limited set of conformations, the entropic cost of forming the ternary complex is significantly reduced.[13] This can lead to more favorable binding thermodynamics, enhanced cooperativity (where the formation of the ternary complex is more favorable than the individual binary complexes), and ultimately, a more stable and productive ternary complex.[9]

    • Improved Physicochemical Properties: The piperidine moiety, compared to a corresponding alkyl chain, can improve key drug-like properties. Piperazine and piperidine rings are known to reduce lipophilicity and metabolic clearance, potentially improving the pharmacokinetic profile of the PROTAC.[16][17]

    • Enhanced Selectivity: The defined geometry of a rigid linker can lead to more specific protein-protein interactions within the ternary complex, which can be exploited to achieve isoform-selective degradation.[3]

Head-to-Head Comparison: Flexible vs. Rigid Hydrazine Linkers

FeatureFlexible Aliphatic Hydrazine LinkerRigid Piperidine-Based Hydrazine LinkerRationale & Consequence
Conformational Flexibility HighLow / ConstrainedHigh flexibility increases the entropic penalty for ternary complex formation.[13]
Synthetic Accessibility High (simple building blocks)High (commercially available building blocks)Both linker types can be readily incorporated into modular synthesis workflows.[11][14]
Impact on Solubility Generally Hydrophobic (Alkyl)Can improve solubility and reduce lipophilicity.[17]Piperidine rings are a common strategy to improve the ADME properties of drug candidates.
Ternary Complex Stability Potentially lower due to entropic costPotentially higher due to pre-organizationA lower entropic penalty can lead to a more stable and productive ternary complex.[9]
Potential for Cooperativity LowerHigherRigid linkers can better facilitate favorable protein-protein contacts, enhancing cooperativity.
Metabolic Stability Susceptible to oxidative metabolismGenerally more stableHeterocyclic scaffolds can block sites of metabolism common to alkyl chains.[16]

Visualizing the Concepts

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase E3->POI Ubiquitination PROTAC->E3 Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: The PROTAC induces proximity between the POI and an E3 ligase, leading to ubiquitination and degradation of the POI.

Linker Structure Comparison

Linker_Comparison cluster_flexible Flexible Hydrazine Linker cluster_rigid Rigid Piperidine-Based Linker Warhead1 Warhead Linker1 -(CH₂)n-CO-NH-NH₂ E3_Ligand1 E3 Ligand label_flex High Conformational Freedom Warhead2 Warhead Linker2 ...-Piperidine-NH-NH₂ E3_Ligand2 E3 Ligand label_rigid Constrained Conformation

Caption: Comparison of a flexible aliphatic linker versus a conformationally restricted piperidine-based linker.

Experimental Protocol: A Self-Validating System for Linker Comparison

To empirically determine the superior linker strategy for a given POI/E3 ligase pair, a systematic, head-to-head comparison is essential. This protocol describes a self-validating workflow where the only variable is the linker's core structure.

Objective: To compare the biophysical and cellular performance of two PROTACs:

  • PROTAC-Flex: Warhead-(flexible linker)-Anchor

  • PROTAC-Rigid: Warhead-(piperidine linker)-Anchor

Experimental Workflow Diagram

Workflow Synthesis Phase 1: Synthesis Biophysics Phase 2: Biophysical Characterization (ITC/SPR) Synthesis->Biophysics Cellular Phase 3: Cellular Evaluation (Western Blot) Biophysics->Cellular Data Data Analysis & Interpretation Cellular->Data

Caption: A three-phase experimental workflow for the systematic evaluation of PROTAC linkers.

Phase 1: Synthesis
  • Synthesize Precursors: Prepare an aldehyde-functionalized warhead ligand and an E3 ligase anchor ligand with a suitable reactive handle.

  • Prepare Linker Arms:

    • For PROTAC-Flex , use a simple hydrazide such as ethyl hydrazide.

    • For PROTAC-Rigid , deprotect the Boc group from tert-butyl 4-hydrazinylpiperidine-1-carboxylate under acidic conditions.

  • Conjugation: React the aldehyde-warhead with each respective hydrazine linker to form the hydrazone-linked intermediate.

  • Final Assembly: Couple the E3 ligase anchor to the other end of the linker.

  • Purification & Characterization: Purify both PROTACs by HPLC and confirm their identity and purity via LC-MS and NMR.

Phase 2: Biophysical Characterization of Ternary Complex

This phase validates the hypothesis that the rigid linker promotes a more stable ternary complex. Isothermal Titration Calorimetry (ITC) is an ideal method.

  • Setup: Place the POI and E3 ligase in the ITC cell at equimolar concentrations.

  • Titration: Titrate either PROTAC-Flex or PROTAC-Rigid from the syringe into the cell.

  • Data Acquisition: Measure the heat changes upon each injection.

  • Analysis:

    • Fit the data to a competitive binding model or a ternary complex formation model to determine the dissociation constant (Kd) of the ternary complex.

    • Calculate the cooperativity factor (α). An α > 1 indicates positive cooperativity, meaning the PROTAC binds more tightly to the POI-E3 ligase pair than to either protein alone.

  • Expected Outcome: The causal logic predicts that PROTAC-Rigid will exhibit a lower Kd (tighter binding) and a higher α value compared to PROTAC-Flex , providing direct evidence of a more thermodynamically favorable ternary complex.

Phase 3: Cellular Evaluation of Protein Degradation

This phase determines the functional consequence of linker choice in a cellular context.

  • Cell Culture: Plate a relevant human cell line that expresses both the target POI and the E3 ligase.

  • Dose-Response Treatment: Treat the cells with a serial dilution of PROTAC-Flex and PROTAC-Rigid (e.g., 0.1 nM to 10 µM) for a fixed time period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the POI.

    • Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Use a fluorescently or HRP-conjugated secondary antibody for detection.

  • Quantification and Analysis:

    • Quantify the band intensity for the POI relative to the loading control for each concentration.

    • Plot the normalized POI levels against the PROTAC concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation achieved).

  • Expected Outcome: Based on the biophysical data, PROTAC-Rigid is expected to show a lower DC50 value and potentially a more profound Dmax compared to PROTAC-Flex , demonstrating superior degradation potency and efficacy driven by a more stable ternary complex.

Conclusion and Future Outlook

The choice of linker is a pivotal decision in the design of a potent and selective PROTAC. While simple, flexible hydrazine linkers offer a rapid route for initial library synthesis, the incorporation of conformationally constrained scaffolds like the piperidine ring from tert-butyl 4-hydrazinylpiperidine-1-carboxylate represents a more advanced and rational design strategy. By reducing the entropic penalty of ternary complex formation and improving physicochemical properties, rigid linkers can directly translate to enhanced biophysical stability and superior cellular degradation efficacy.[3][13][17] The experimental workflow detailed here provides a robust, self-validating system for any research team to empirically test these principles and make data-driven decisions to accelerate the development of optimized PROTAC therapeutics.

References

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  • Goracci, L., et al. (2020). Effect of the linker's site of attachment on PROTAC stability. ResearchGate. [Link]

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The Organic Chemist's Dilemma: A Comparative Guide to Boc- and Fmoc-Protected Hydrazines in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic organic chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the myriad of functionalities requiring transient masking, the hydrazine moiety presents a unique set of challenges and opportunities. Its dual nucleophilic nature and its role as a versatile building block in pharmaceuticals and functional materials necessitate precise control during synthetic sequences. This guide provides an in-depth comparison of the two most prevalent protecting groups for hydrazines: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. We will delve into the causality behind experimental choices, supported by experimental data and protocols, to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.

The Lynchpin of Modern Synthesis: Orthogonal Protection

The core principle underpinning the choice between Boc and Fmoc protection lies in the concept of orthogonality . An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of others by employing distinct and non-interfering reaction conditions.[1] The acid-lability of Boc and the base-lability of Fmoc form the cornerstone of many multi-step synthetic endeavors, particularly in solid-phase peptide synthesis (SPPS) and the construction of complex heterocyclic scaffolds.[2][]

Head-to-Head Comparison: Boc-Hydrazine vs. Fmoc-Hydrazine

The selection of either a Boc- or Fmoc-protected hydrazine is not merely a matter of preference but a strategic decision dictated by the overall synthetic route, the nature of the substrate, and the desired final product. Below is a summary of their key characteristics, followed by a detailed exploration of their practical applications.

FeatureBoc-Protected HydrazineFmoc-Protected Hydrazine
Deprotection Condition Strong acids (e.g., TFA, HCl)Bases (e.g., Piperidine, DBU, Hydrazine Hydrate)
Stability Stable to bases and nucleophilesStable to acids
Byproducts of Deprotection Isobutylene and Carbon DioxideDibenzofulvene
Primary Applications "Boc-chemistry" in SPPS, heterocycle synthesis in acidic media"Fmoc-chemistry" in SPPS, synthesis of sensitive peptides, heterocycle synthesis in basic media
Cleavage Mechanism E1 eliminationE1cb elimination

The Chemistry of Deprotection: A Mechanistic Overview

Understanding the deprotection mechanisms is crucial for troubleshooting and optimizing reaction conditions.

Boc-Hydrazine: An Acid-Triggered Cascade

The deprotection of Boc-hydrazine is initiated by protonation of the carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the loss of the stable tert-butyl cation, which subsequently decomposes into isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free hydrazine.

Boc_Deprotection Boc_Hydrazine Boc-NH-NH-R Protonated_Boc Boc(H+)-NH-NH-R Boc_Hydrazine->Protonated_Boc + H+ Carbamic_Acid HOOC-NH-NH-R Protonated_Boc->Carbamic_Acid - tBu+ tBu_cation tBu+ Protonated_Boc->tBu_cation Free_Hydrazine H2N-NH-R Carbamic_Acid->Free_Hydrazine - CO2 Isobutylene Isobutylene + H+ tBu_cation->Isobutylene

Boc-hydrazine deprotection mechanism.
Fmoc-Hydrazine: A Base-Initiated Elimination

The Fmoc group is cleaved under basic conditions via an E1cb (Elimination Unimolecular conjugate Base) mechanism. A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. The resulting carbanion is stabilized by the aromatic system and subsequently eliminates to form dibenzofulvene and the unstable carbamate, which then decarboxylates to release the free hydrazine.

Fmoc_Deprotection Fmoc_Hydrazine Fmoc-NH-NH-R Deprotonated_Fmoc Fmoc(-)-NH-NH-R Fmoc_Hydrazine->Deprotonated_Fmoc + Base Carbamate O=C(O-)-NH-NH-R Deprotonated_Fmoc->Carbamate Dibenzofulvene Dibenzofulvene Deprotonated_Fmoc->Dibenzofulvene Free_Hydrazine H2N-NH-R Carbamate->Free_Hydrazine - CO2

Sources

The Aliphatic Advantage: A Comparative Guide to the Pre-formed Hydrazine Linker, tert-butyl 4-hydrazinylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of a linker is a critical decision point that profoundly impacts the stability, efficacy, and safety of a therapeutic conjugate.[1] At the heart of any conjugate, the linker is not merely a passive bridge but an active determinant of its behavior, controlling everything from solubility and circulation half-life to the precise moment of payload release.[2] This guide provides an in-depth comparison of a highly versatile and advantageous pre-formed hydrazine linker, tert-butyl 4-hydrazinylpiperidine-1-carboxylate , against other common alternatives, supported by experimental insights and protocols.

Introduction: The Rise of pH-Sensitive Hydrazone Linkers

In the development of targeted therapies like antibody-drug conjugates (ADCs), the linker must satisfy two conflicting requirements: robust stability in systemic circulation (pH ~7.4) and rapid cleavage to release the payload within the target cell.[1] Hydrazone linkers, formed by the reaction of a hydrazine with an aldehyde or ketone, emerged as an early and effective solution for acid-cleavable systems.[3][] Their mechanism leverages the pH gradient between the bloodstream and the acidic intracellular compartments of tumor cells, such as endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0), to trigger payload release.[][5]

However, first-generation hydrazone linkers, particularly those derived from aromatic ketones, often exhibited insufficient plasma stability, leading to premature drug release and off-target toxicity.[6][7] This critical drawback spurred the development of next-generation linkers with enhanced stability. Our focus here is on a pre-formed aliphatic hydrazine, tert-butyl 4-hydrazinylpiperidine-1-carboxylate, which incorporates key structural features to overcome the limitations of its predecessors.

A Deep Dive: The Structural Advantages of tert-butyl 4-hydrazinylpiperidine-1-carboxylate

The efficacy of this linker stems from three core attributes: its pre-formed nature, the stabilizing piperidine scaffold , and the Boc-protected nitrogen.

  • Simplified & Efficient Workflow : As a pre-formed hydrazine, this linker simplifies the synthetic workflow. It is a stable, commercially available reagent that can be directly conjugated to a payload that has been functionalized with a reactive group (e.g., an activated ester) before its final reaction with an aldehyde-modified antibody. This modular approach allows for better characterization of the linker-payload intermediate and often leads to higher yields and purity in the final conjugate.

  • Enhanced Metabolic Stability : The piperidine ring is a "privileged scaffold" in medicinal chemistry.[2] Its incorporation into the linker structure significantly enhances metabolic stability compared to simple alkyl hydrazines. The saturated heterocyclic ring is less susceptible to enzymatic degradation in plasma, which contributes to a longer circulation half-life and ensures that the ADC remains intact until it reaches the target site.[2]

  • Tuned Stability and Kinetics : The aliphatic nature of the piperidine-based hydrazine, in contrast to an aromatic hydrazine, forms a hydrazone bond with a distinct stability profile. While aromatic hydrazones can gain stability from resonance, they can also be prone to rapid hydrolysis in plasma.[3][7] The sterically hindered environment provided by the piperidine ring and the tert-butyl group helps to shield the resulting hydrazone bond from hydrolysis at neutral pH, while still permitting efficient cleavage in acidic environments. This delicate balance is key to a wider therapeutic window.[3]

Comparative Analysis: Performance Against Alternative Linkers

The selection of a linker technology is always a trade-off between stability, release kinetics, and ease of use. Here, we compare the piperidine-hydrazine linker with two other widely used technologies: maleimide-thiol chemistry and protease-cleavable peptide linkers.

Linker TechnologyTarget Residue/GroupRelease MechanismPlasma Stability (t½)Key AdvantagesKey Disadvantages
Piperidine-Hydrazine Engineered AldehydeAcid Hydrolysis (pH) Tunable (Days) ; Phenylketone-derived hydrazone t½ ≈ 2 days[6]pH-selective release, good metabolic stability, straightforward synthesis.[2][8]Requires antibody modification (oxidation/enzyme), potential for slower release vs. enzymes.
Maleimide Cysteine (Thiol)Non-Cleavable (typically)High ; Thioether bond is very stable.Site-specific conjugation to engineered Cys, high stability, simple reaction.Potential for retro-Michael reaction leading to deconjugation, can impact antibody structure.[9]
Peptide (e.g., Val-Cit) Lysine or CysteineEnzymatic (e.g., Cathepsin B) Very High ; Can be >100x more stable than simple hydrazones.[6]High plasma stability, specific release by tumor-associated enzymes.[10]Can be complex to synthesize, potential for immunogenicity, relies on enzyme expression levels.

As the data indicates, while peptide linkers offer superior plasma stability, their reliance on enzymatic cleavage can be a limitation if the target cells have low expression of the required protease. Maleimide chemistry is robust but typically results in a non-cleavable linker, meaning the payload is released upon lysosomal degradation of the entire antibody, which can be a slow process. The piperidine-hydrazine linker occupies a valuable middle ground, offering a triggerable release mechanism that is independent of cellular enzyme levels, combined with significantly improved stability over first-generation hydrazones.

Visualizing the Chemistry and Workflow

To better understand the application of this linker, the following diagrams illustrate the core reaction, the overall experimental workflow, and a decision-making framework for linker selection.

Caption: Reaction scheme for ADC synthesis.

Workflow start Start ab_prep 1. Antibody Preparation (Introduction of Aldehyde Groups via Oxidation of Glycans) start->ab_prep payload_prep 2. Linker-Payload Synthesis (Couple Payload to tert-butyl 4-hydrazinylpiperidine-1-carboxylate) start->payload_prep conjugation 3. Conjugation Reaction (React Antibody-CHO with Linker-Payload) ab_prep->conjugation payload_prep->conjugation purification 4. Purification (e.g., Size Exclusion Chromatography to remove excess reagents) conjugation->purification characterization 5. Characterization (Determine Drug-to-Antibody Ratio (DAR), Test Stability and Potency) purification->characterization finish Final ADC Product characterization->finish

Caption: Experimental workflow for ADC production.

LinkerChoice q1 Is payload release stimulus-dependent? q2 Is the target cell environment known to be acidic? q1->q2 Yes linker_non_cleavable Use Non-Cleavable Linker (e.g., Maleimide-Thioether) q1->linker_non_cleavable No q3 Is Cathepsin B (or other protease) overexpressed in target cells? q2->q3 No linker_hydrazone Use Hydrazine Linker (e.g., Piperidine-Hydrazine) q2->linker_hydrazone Yes linker_peptide Use Peptide Linker (e.g., Val-Cit) q3->linker_peptide Yes consider Consider alternative enzyme-cleavable linker q3->consider No

Caption: Decision tree for linker selection.

Experimental Protocols

The following protocols provide a framework for the two key stages of conjugation using tert-butyl 4-hydrazinylpiperidine-1-carboxylate.

Protocol 1: Generation of Aldehyde Groups on an Antibody

This protocol describes the gentle oxidation of carbohydrate moieties in the Fc region of an IgG antibody to generate reactive aldehyde groups.

  • Antibody Preparation : Prepare the antibody at a concentration of 5-10 mg/mL in a suitable conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).

  • Oxidizing Agent Preparation : Prepare a fresh solution of sodium periodate (NaIO₄) at a concentration of 20 mM in the same conjugation buffer. Protect the solution from light.

  • Oxidation Reaction : Add the sodium periodate solution to the antibody solution to achieve a final concentration of 1-2 mM. Incubate the reaction for 30 minutes at room temperature in the dark with gentle mixing.

    • Causality: Sodium periodate selectively cleaves the vicinal diols present in the sugar residues of the antibody's glycans to form aldehyde groups. The reaction is kept short and at a low temperature to minimize potential oxidation of sensitive amino acid residues like methionine.

  • Quenching : Quench the reaction by adding a 1 M glycerol solution to a final concentration of 10 mM and incubate for 10 minutes.

  • Purification : Immediately purify the aldehyde-modified antibody using a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer suitable for the hydrazone reaction (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5-6.0). This removes excess periodate and byproducts.

Protocol 2: Conjugation of Hydrazine-Payload to Aldehyde-Antibody

This protocol assumes the payload has been pre-activated and conjugated to tert-butyl 4-hydrazinylpiperidine-1-carboxylate.

  • Reagent Preparation :

    • Dissolve the hydrazine-linker-payload construct in a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

    • Adjust the pH of the purified aldehyde-antibody solution from Protocol 1 to pH 5.5-6.0, if necessary. The reaction is most efficient in a slightly acidic environment which catalyzes hydrazone formation.[5]

  • Conjugation Reaction : Add the hydrazine-linker-payload stock solution to the antibody solution. A typical starting point is a 10- to 20-fold molar excess of the linker-payload over the antibody.

  • Incubation : Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The optimal time should be determined empirically.

    • Causality: The nucleophilic hydrazine group attacks the electrophilic aldehyde carbon on the antibody, forming a tetrahedral intermediate that then dehydrates to form the stable hydrazone bond.

  • Purification : Purify the resulting ADC conjugate using size-exclusion chromatography (SEC) to remove any unreacted linker-payload and other small molecules. The elution buffer should be a formulation buffer suitable for the final ADC product (e.g., PBS, pH 7.4).

  • Characterization :

    • Drug-to-Antibody Ratio (DAR) : Determine the average number of drug molecules per antibody using UV-Vis spectroscopy (by measuring absorbance at 280 nm for the protein and at the payload's λmax) or hydrophobic interaction chromatography (HIC).

    • Purity and Aggregation : Assess the purity and presence of aggregates using SEC.

    • In Vitro Stability : Perform a plasma stability assay by incubating the ADC in human plasma at 37°C and measuring the amount of released drug over time using LC-MS.[8]

Conclusion

The strategic selection of a linker is paramount to the success of a targeted conjugate. The pre-formed hydrazine linker, tert-butyl 4-hydrazinylpiperidine-1-carboxylate , offers a compelling combination of features that address the critical challenge of plasma stability while providing a reliable pH-dependent release mechanism. Its piperidine scaffold enhances metabolic resistance, and its pre-formed nature streamlines the manufacturing process. While no single linker is perfect for every application, the tunable kinetics and improved stability profile of this aliphatic hydrazine make it a superior choice for many ADC and other targeted delivery systems, providing a robust platform for developing safer and more effective therapeutics.

References

  • Schwartz, J. K., et al. (2011). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC - NIH. Available at: [Link]

  • Cui, H. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central. Available at: [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH. Available at: [Link]

  • Sagan, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. PubMed. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Available at: [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • St. Amant, A. H., et al. (2020). The Chemistry Behind ADCs. PMC - PubMed Central. Available at: [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Das, D., et al. (2024). Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Nagy, A., & Harrison, J. G. (2021). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. Available at: [Link]

  • Gökçe, M., et al. (2016). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). (a) Hydrolysis of hydrazone in acidic conditions (b) Cleavage of acyl... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Hartung, J., et al. (2008). tert-Butyl 1-hydroxypiperidine-2-carboxylate. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of each drug-linkers | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • K., P., & K., S. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. ResearchGate. Available at: [Link]

  • Technology Networks. (n.d.). Bioconjugation Chemistries for ADC Preparation. Technology Networks. Available at: [Link]

  • Reddy, L. V., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PMC - NIH. Available at: [Link]

  • Pan, D., & Wu, B. (2018). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). MDPI. Available at: [Link]

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  • K., P., & K., S. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Journal of Applied Research and Technology. Available at: [Link]

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The Versatile Scaffolding of Tert-butyl 4-hydrazinylpiperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to its Applications and Synthetic Utility

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is relentless. Central to this endeavor is the design and synthesis of molecules that can effectively interact with biological targets. Among the vast arsenal of chemical building blocks available to researchers, piperidine derivatives have emerged as privileged scaffolds due to their prevalence in numerous natural products and FDA-approved drugs.[1][2] This guide provides an in-depth technical review of a particularly valuable, yet functionally distinct piperidine building block: tert-butyl 4-hydrazinylpiperidine-1-carboxylate . We will explore its synthesis, diverse applications in the construction of bioactive molecules, and provide a comparative analysis of its utility against other synthetic intermediates, supported by experimental data and detailed protocols.

The Strategic Advantage of the Hydrazinyl Piperidine Scaffold

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, offers a versatile three-dimensional framework that can be readily functionalized to orient substituents in precise spatial arrangements for optimal target engagement.[3][4] The subject of this guide, tert-butyl 4-hydrazinylpiperidine-1-carboxylate, combines this advantageous scaffold with a highly reactive hydrazine moiety. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen ensures stability and allows for controlled, stepwise reactions, making it an ideal intermediate in complex synthetic sequences.

The primary synthetic utility of the hydrazine group lies in its ability to readily condense with carbonyl compounds and other electrophiles to form a wide array of heterocyclic systems, most notably pyrazoles.[5] Pyrazole-containing compounds are renowned for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[5][6][7] This makes tert-butyl 4-hydrazinylpiperidine-1-carboxylate a powerful tool for generating libraries of diverse compounds for drug screening and lead optimization.

Synthesis of Tert-butyl 4-hydrazinylpiperidine-1-carboxylate: A Reliable and Scalable Protocol

A robust and high-yielding synthesis of tert-butyl 4-hydrazinylpiperidine-1-carboxylate is crucial for its widespread application. A commonly employed and effective method involves the reductive amination of N-Boc-4-piperidone with hydrazine hydrate, followed by reduction of the intermediate hydrazone.[8]

Experimental Protocol: Synthesis of tert-butyl 4-hydrazinylpiperidine-1-carboxylate[8]

Materials:

  • N-tert-butyloxycarbonylpiperidin-4-one (1-Boc-4-piperidone)

  • Hydrazine hydrate

  • Ethanol

  • Methanol

  • Sodium borohydride

  • Dichloromethane

  • Water

  • Sodium sulfate

Procedure:

  • To a solution of 1-Boc-4-piperidone (e.g., 20.0 g, 100 mmol) in ethanol (180 mL) under a nitrogen atmosphere at room temperature, add hydrazine hydrate (100 mL, 2 mol).

  • Stir the reaction mixture at room temperature overnight.

  • Add methanol (180 mL) and cool the reaction mixture to 0-5°C.

  • Add sodium borohydride (14.2 g, 375 mmol) in portions, maintaining the temperature between 0-20°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Evaporate the solvents under reduced pressure.

  • To the residue, add dichloromethane and wash with water.

  • Dry the organic layer with sodium sulfate, filter, and evaporate the solvent to yield tert-butyl 4-hydrazinylpiperidine-1-carboxylate as a viscous oil (typically with a yield of around 88%).[8] The product is often used in the next synthetic step without further purification.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere prevents unwanted side reactions with atmospheric components.

  • Stepwise Reduction: The initial formation of the hydrazone followed by its reduction with sodium borohydride is a controlled process that prevents over-reduction or other side reactions.

  • Temperature Control: Cooling the reaction mixture before the addition of sodium borohydride is crucial to manage the exothermic nature of the reduction and prevent the formation of byproducts.

Applications in the Synthesis of Bioactive Molecules: A Comparative Overview

The true value of tert-butyl 4-hydrazinylpiperidine-1-carboxylate lies in its application as a versatile precursor to a multitude of biologically active compounds. Its ability to form stable heterocyclic structures upon reaction with various electrophiles is a key feature.

Synthesis of Pyrazole Derivatives as Kinase Inhibitors

A primary application of this building block is in the synthesis of 4-(1H-pyrazol-1-yl)piperidine derivatives, which are core components of several kinase inhibitors.[8][9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[10]

While direct synthesis of a named drug using tert-butyl 4-hydrazinylpiperidine-1-carboxylate is not prominently documented in readily available literature, its utility is clearly demonstrated in the synthesis of intermediates for potent kinase inhibitors like Crizotinib , an ALK and ROS1 inhibitor used in cancer therapy.[8][11] The synthesis of a key intermediate for Crizotinib, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, highlights a synthetic strategy where the piperidine-pyrazole core is constructed early in the synthetic route.[8]

Comparative Synthesis of a Crizotinib Intermediate Core:

Building BlockSynthetic StepsKey TransformationAdvantagesDisadvantages
tert-butyl 4-hydrazinylpiperidine-1-carboxylate 1. Reaction with a 1,3-dicarbonyl compound to form the pyrazole ring. 2. Subsequent functionalization of the pyrazole ring.Direct formation of the piperidine-pyrazole linkage.Convergent synthesis, potentially higher overall yield.Requires synthesis of the specific 1,3-dicarbonyl precursor.
tert-butyl 4-hydroxypiperidine-1-carboxylate 1. Mesylation or tosylation of the hydroxyl group. 2. Nucleophilic substitution with a pre-formed pyrazole.SN2 displacement to form the piperidine-pyrazole bond.Readily available starting material.May require harsher reaction conditions, potential for elimination side reactions.

Synthesis_Comparison

Versatility in Forming Diverse Heterocyclic Scaffolds

Beyond pyrazoles, the hydrazine moiety can be utilized to construct other heterocyclic systems with potential biological activity. For instance, reaction with isothiocyanates can lead to thiosemicarbazides, which are precursors to thiadiazoles, a class of compounds with reported antimicrobial and anticancer properties.

Broader Context: The Piperidine Scaffold in Marketed Drugs

The significance of the piperidine scaffold, and by extension, versatile building blocks like tert-butyl 4-hydrazinylpiperidine-1-carboxylate, is underscored by its presence in a wide range of successful drugs. For example, derivatives of piperidine are key components in:

  • Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers.[9][12]

  • Vandetanib , a kinase inhibitor that targets multiple receptors and is used to treat a specific type of thyroid cancer.[13]

While the exact synthetic routes for these drugs may utilize different functionalized piperidine starting materials, the underlying principle of employing a pre-functionalized piperidine ring to streamline the synthesis of complex molecules remains the same. The use of a building block like tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate as an intermediate for CDK9 inhibitors and Ibrutinib further highlights the modular approach common in modern drug synthesis, where different functional groups on the piperidine ring are leveraged for specific coupling reactions.[9]

Piperidine_in_Drug_Discovery

Conclusion and Future Perspectives

Tert-butyl 4-hydrazinylpiperidine-1-carboxylate stands out as a highly valuable and versatile building block in the medicinal chemist's toolkit. Its strategic combination of a conformationally defined piperidine scaffold, a reactive hydrazine handle, and a stable Boc protecting group facilitates the efficient synthesis of complex heterocyclic compounds. The demonstrated utility of the broader class of functionalized piperidines in the synthesis of numerous clinically successful drugs underscores the potential of this specific building block in the discovery of novel therapeutic agents. As the demand for new and improved drugs continues to grow, the strategic application of well-designed, multifunctional building blocks like tert-butyl 4-hydrazinylpiperidine-1-carboxylate will undoubtedly play an increasingly important role in accelerating the drug discovery and development process.

References

  • Atlantis Press. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Advances in Computer Science Research, volume 41. [Link]

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  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • MDPI. (2018). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Molecules, 23(8), 1993. [Link]

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  • NIH PubMed Central. (2012). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. European Journal of Pharmacology, 677(1-3), 124-131. [Link]

  • NIH PubMed Central. (2016). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. Journal of Medicinal Chemistry, 59(1), 219-233. [Link]

  • NIH PubMed Central. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 9(1), 1-10. [Link]

  • NIH PubMed Central. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3169. [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

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Sources

The Synthetic Versatility of tert-butyl 4-hydrazinylpiperidine-1-carboxylate: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. The piperidine motif, in particular, is a privileged structure, gracing numerous approved therapeutics. Within this class of building blocks, tert-butyl 4-hydrazinylpiperidine-1-carboxylate emerges as a highly versatile and strategically valuable reagent. Its unique combination of a protected piperidine ring and a reactive hydrazine moiety offers chemists a powerful tool for the synthesis of complex molecular architectures with tunable physicochemical properties.

This guide provides a comparative analysis of the applications of tert-butyl 4-hydrazinylpiperidine-1-carboxylate in contemporary drug discovery. Rather than a direct head-to-head comparison with a single alternative, we will explore its synthetic utility in various contexts, highlighting the advantages conferred by its structure. The discussion is grounded in published research and aims to provide both theoretical insights and practical, experimentally-derived knowledge for researchers, scientists, and drug development professionals.

The Strategic Advantage of a Bifunctional Building Block

The core utility of tert-butyl 4-hydrazinylpiperidine-1-carboxylate lies in its bifunctional nature. The Boc-protected amine allows for controlled reactivity and enhances solubility in organic solvents, while the hydrazine group serves as a potent nucleophile for the construction of various heterocyclic systems. This dual functionality enables its seamless integration into multi-step synthetic sequences, making it a favored intermediate in the generation of compound libraries for high-throughput screening.[1]

Case Study 1: Synthesis of Substituted Pyrazoles – A Gateway to Bioactive Cores

One of the most powerful applications of hydrazine derivatives is in the construction of pyrazole rings, a common motif in a wide range of biologically active compounds.[2][3] The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for pyrazole synthesis.

Here, we compare the use of tert-butyl 4-hydrazinylpiperidine-1-carboxylate with simpler hydrazines, such as hydrazine hydrate or phenylhydrazine, in the context of creating complex, drug-like molecules. While simpler hydrazines can readily form the pyrazole core, the incorporation of the piperidine moiety in a single step using our title compound offers significant advantages in terms of synthetic efficiency and the introduction of a desirable pharmacokinetic handle.

Experimental Protocol: Synthesis of a Piperidinyl-Pyrazole Derivative

This protocol outlines the synthesis of a model piperidinyl-pyrazole, demonstrating the utility of tert-butyl 4-hydrazinylpiperidine-1-carboxylate.

Step 1: Synthesis of tert-butyl 4-hydrazinylpiperidine-1-carboxylate

A robust synthesis of the starting material is crucial. The following protocol is adapted from established literature.[4]

  • To a solution of N-(tert-Butoxycarbonyl)-4-piperidone (19.9 g, 100 mmol) in ethanol (200 mL) is added hydrazine hydrate (20 mL, 400 mmol).

  • The mixture is stirred at room temperature for 16 hours.

  • The reaction is then cooled to 0 °C, and sodium borohydride (7.6 g, 200 mmol) is added portion-wise.

  • The reaction is allowed to warm to room temperature and stirred for a further 4 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane (200 mL) and water (100 mL).

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to afford tert-butyl 4-hydrazinylpiperidine-1-carboxylate as a viscous oil, which can often be used without further purification.

Step 2: Pyrazole Formation

  • To a solution of tert-butyl 4-hydrazinylpiperidine-1-carboxylate (2.15 g, 10 mmol) in ethanol (50 mL) is added acetylacetone (1.00 g, 10 mmol).

  • A catalytic amount of acetic acid (0.1 mL) is added, and the mixture is heated to reflux for 4 hours.

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired tert-butyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate.

Comparative Performance
Featuretert-butyl 4-hydrazinylpiperidine-1-carboxylatePhenylhydrazineHydrazine Hydrate
Product Complexity Introduces a Boc-protected piperidine moiety for further functionalization.Introduces a phenyl group, limiting further diversity at that position.Yields an N-unsubstituted pyrazole, which can be difficult to functionalize selectively.
Synthetic Efficiency Single step to a complex, drug-like scaffold.Single step to a simpler pyrazole.Single step to the simplest pyrazole core.
Physicochemical Properties The piperidine moiety can improve solubility and other ADME properties.The phenyl group increases lipophilicity.The unsubstituted pyrazole is more polar.

Case Study 2: Formation of Hydrazones as Versatile Intermediates

The reaction of hydrazines with aldehydes or ketones to form hydrazones is a fundamental transformation in organic chemistry.[5][6] These hydrazone intermediates can be further elaborated into a variety of heterocyclic systems or used as linkers in bioconjugation. The use of tert-butyl 4-hydrazinylpiperidine-1-carboxylate in this context provides a stable, Boc-protected piperidinyl hydrazone.

Experimental Workflow: Hydrazone Formation and Subsequent Cyclization

G reagent tert-butyl 4-hydrazinylpiperidine-1-carboxylate hydrazone tert-butyl 4-(2-(R1)(R2)methylidene)hydrazinyl)piperidine-1-carboxylate (Hydrazone Intermediate) reagent->hydrazone Condensation (e.g., EtOH, reflux) carbonyl Aldehyde or Ketone (R1-CO-R2) carbonyl->hydrazone heterocycle Substituted Heterocycle (e.g., Pyridazine) hydrazone->heterocycle Cyclization cyclization_reagent Cyclizing Agent (e.g., α-haloketone) cyclization_reagent->heterocycle

Caption: Workflow for hydrazone formation and subsequent cyclization.

The Boc protecting group in the resulting hydrazone is stable under the conditions typically used for hydrazone formation, allowing for the isolation and purification of the intermediate before proceeding to subsequent reactions. This is a key advantage over using unprotected hydrazinylpiperidine, where side reactions involving the piperidine nitrogen could occur.

Comparison with Alternative Linkers in Bioconjugation

While not a direct experimental comparison, the structural motifs accessible through tert-butyl 4-hydrazinylpiperidine-1-carboxylate can be conceptually compared to other linker technologies, such as those used in Proteolysis Targeting Chimeras (PROTACs).[7] The piperidine scaffold can serve as a rigid and synthetically tractable core for the attachment of ligands for an E3 ligase and a protein of interest. The hydrazine functionality provides a convenient handle for conjugation to one of these ligands.

Linker StrategyKey FeaturesAdvantages of Piperidine-Based Linkers
PEG Linkers Flexible, water-soluble.Piperidine offers a more rigid scaffold, which can be advantageous for controlling the spatial orientation of the linked moieties.
Alkyl Chains Simple, lipophilic.The piperidine ring can improve aqueous solubility compared to long alkyl chains and provides vectors for further substitution to fine-tune properties.
Click Chemistry Linkers High efficiency and orthogonality.The hydrazine can be used in bioorthogonal reactions, and the piperidine core provides a stable, drug-like framework.

Conclusion

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate is a powerful and versatile building block in drug discovery. Its ability to introduce a protected piperidine scaffold while simultaneously providing a reactive hydrazine handle for the construction of diverse heterocyclic systems makes it a highly valuable tool for medicinal chemists. The case studies presented here demonstrate its utility in the synthesis of complex, drug-like molecules with improved efficiency compared to the use of simpler, less functionalized reagents. The strategic application of this and similar advanced building blocks is essential for the continued innovation of novel therapeutics.

References

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Tert-butyl 4-hydrazinylpiperidine-1-carboxylate
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